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Foundational

An In-depth Technical Guide to 4-Amino-3-ethyl-5-fluorobenzonitrile: Properties, Reactivity, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Building Block in Medicinal Chemistry 4-Amino-3-ethyl-5-fluorobenzonitrile is a substituted aromatic compound of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Building Block in Medicinal Chemistry

4-Amino-3-ethyl-5-fluorobenzonitrile is a substituted aromatic compound of significant interest to the fields of pharmaceutical and agrochemical research. While specific data for this molecule is not extensively available in public literature, its structural motifs—a 4-aminobenzonitrile core flanked by ethyl and fluoro groups—suggest its potential as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] The strategic placement of these functional groups allows for a nuanced modulation of the electronic and steric properties of the molecule, making it an attractive scaffold for library synthesis in drug discovery programs.

This guide provides a comprehensive overview of the predicted physical and chemical properties of 4-Amino-3-ethyl-5-fluorobenzonitrile, based on established principles of organic chemistry and data from structurally analogous compounds. We will delve into its likely reactivity, propose a synthetic pathway, and discuss its potential applications, providing researchers with a solid foundation for its use in the laboratory.

Chemical Identity and Predicted Physicochemical Properties

The structure of 4-Amino-3-ethyl-5-fluorobenzonitrile is characterized by a central benzene ring substituted with an amino group at position 4, a cyano group at position 1, an ethyl group at position 3, and a fluorine atom at position 5. This unique arrangement of electron-donating (amino, ethyl) and electron-withdrawing (fluoro, nitrile) groups governs its chemical behavior.

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₉H₉FN₂Derived from the chemical structure.
Molecular Weight 164.18 g/mol Calculated from the molecular formula.
Appearance White to light yellow crystalline solidSimilar aminobenzonitriles are typically solids at room temperature.[3]
Melting Point 95 - 110 °CThe melting point is expected to be slightly higher than that of 4-amino-3-fluorobenzonitrile (86-90 °C) due to the increased molecular weight and potential for different crystal packing introduced by the ethyl group.[3]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to polarity and potential for hydrogen bonding. Decomposition at high temperatures is common for such compounds.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.The polar amino and nitrile groups will confer solubility in polar solvents, while the aromatic ring and ethyl group will limit water solubility.[4]
pKa ~2-3 (for the conjugate acid of the amino group)The basicity of the amino group is reduced by the electron-withdrawing effects of the nitrile and fluorine groups.[5]

Predicted Spectral Data for Structural Elucidation

While experimental spectra are not available, the following are predicted key features for the characterization of 4-Amino-3-ethyl-5-fluorobenzonitrile:

  • ¹H NMR:

    • Aromatic protons will appear as singlets or doublets in the range of δ 6.5-7.5 ppm.

    • The amino protons will likely be a broad singlet around δ 4.0-5.0 ppm.

    • The ethyl group will present as a quartet (CH₂) around δ 2.6 ppm and a triplet (CH₃) around δ 1.2 ppm.

  • ¹³C NMR:

    • The nitrile carbon will be observed in the range of δ 115-120 ppm.

    • Aromatic carbons will appear between δ 100-150 ppm, with the carbon attached to the fluorine showing a large coupling constant.

    • The carbons of the ethyl group will be upfield.

  • IR Spectroscopy:

    • N-H stretching of the primary amine around 3300-3500 cm⁻¹.

    • C≡N stretching of the nitrile group around 2220-2260 cm⁻¹.[6]

    • C-F stretching around 1100-1200 cm⁻¹.

Reactivity and Synthetic Considerations

The chemical reactivity of 4-Amino-3-ethyl-5-fluorobenzonitrile is dictated by the interplay of its functional groups.

1. The Amino Group: The amino group is a powerful activating, ortho-, para-directing group. However, its nucleophilicity and basicity are attenuated by the electron-withdrawing nitrile and fluoro substituents.[5] It can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation, although potentially requiring more forcing conditions than aniline itself.

2. The Nitrile Group: The nitrile group is strongly electron-withdrawing, rendering the carbon atom electrophilic.[5] It is susceptible to nucleophilic attack and can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further functionalization.[7]

3. The Aromatic Ring: The aromatic ring is activated by the amino group and deactivated by the nitrile and fluoro groups. Electrophilic aromatic substitution is likely to be directed to the positions ortho and para to the amino group. However, the positions are already substituted.

Proposed Synthetic Pathway

A plausible synthetic route to 4-Amino-3-ethyl-5-fluorobenzonitrile could commence from a suitably substituted aniline, as analogous syntheses have been reported for similar compounds.[8][9]

Synthetic Pathway A 4-Bromo-2-ethyl-6-fluoroaniline B 4-Amino-3-ethyl-5-fluorobenzonitrile A->B CuCN, DMF, reflux

Caption: Proposed synthesis of 4-Amino-3-ethyl-5-fluorobenzonitrile.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-bromo-2-ethyl-6-fluoroaniline (1.0 eq) in dimethylformamide (DMF), add copper(I) cyanide (CuCN, 1.2 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper salts.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Discovery

The 4-aminobenzonitrile scaffold is a known pharmacophore and a versatile building block in medicinal chemistry.[3] The introduction of ethyl and fluoro groups can be used to fine-tune the compound's properties:

  • Fluorine: Can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.

  • Ethyl Group: Can be used to probe steric pockets in a target protein and improve lipophilicity.

This makes 4-Amino-3-ethyl-5-fluorobenzonitrile a promising starting material for the synthesis of inhibitors for various enzyme targets, such as kinases and proteases.

Safety and Handling

Given the lack of specific toxicological data, 4-Amino-3-ethyl-5-fluorobenzonitrile should be handled with care, assuming it is a hazardous substance. Safety data for analogous compounds like 4-amino-3-fluorobenzonitrile indicate that it can be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of exposure, seek immediate medical attention.

Conclusion

4-Amino-3-ethyl-5-fluorobenzonitrile represents a promising, yet underexplored, chemical entity with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While direct experimental data is scarce, a thorough analysis of its structural analogues allows for a reliable prediction of its physicochemical properties and reactivity. This guide provides a foundational understanding for researchers looking to synthesize and utilize this compound in their research endeavors, paving the way for the discovery of novel bioactive molecules.

References

  • A Comparative Guide to the Reactivity of Aminobenzonitrile Isomers - Benchchem. (URL: )
  • Reactions of substituted 2-aminobenzonitriles with CO 2 in water without any c
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... - PMC. (URL: [Link])

  • Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. (URL: [Link])

  • DNA-Compatible Strecker Reaction for the Synthesis of α-Aminonitriles | Organic Letters. (URL: [Link])

  • The Aminonitrile Functional Group in Heterocyclic Chemistry: A Technical Guide to Reactivity and Synthesis - Benchchem. (URL: )
  • Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile - Benchchem. (URL: )
  • Synthesis of 4-amino-3-fluorobenzonitrile - PrepChem.com. (URL: [Link])

  • 4-Amino-3-fluorobenzonitrile, 500 g, CAS No. 63069-50-1 | Other Fine Chemicals. (URL: [Link])

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy - RSC Publishing. (URL: [Link])

  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem. (URL: [Link])

  • Benzonitrile, 4-amino-3,5-dichloro- - NIST. (URL: [Link])

  • Benzonitrile - Wikipedia. (URL: [Link])

  • Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile - Benchchem. (URL: )
  • Excited state structure of 4- dimethylamino benzonitrile studied by femtosecond mid-infrared spectroscopy and ab initio calculations. (URL: [Link])

  • Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. (URL: [Link])

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles. (URL: [Link])

Sources

Exploratory

Thermodynamic Properties and Stability of 4-Amino-3-ethyl-5-fluorobenzonitrile: A Technical Guide

Executive Summary In the design and synthesis of advanced pharmaceutical active ingredients (APIs), the thermodynamic landscape of intermediate building blocks dictates both synthetic viability and final product stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of advanced pharmaceutical active ingredients (APIs), the thermodynamic landscape of intermediate building blocks dictates both synthetic viability and final product stability. 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) is a highly specialized, trisubstituted aniline that serves as a critical precursor in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, such as GLPG3667, developed for the treatment of autoimmune diseases[1].

As a Senior Application Scientist, I approach this molecule not just as a structural formula, but as a dynamic system of competing electronic and steric forces. Its unique substitution pattern—a para-nitrile group, an ortho-fluoro atom, and an ortho-ethyl group—creates a highly electron-deficient and sterically shielded amino core. While this configuration grants exceptional thermodynamic stability against oxidative degradation, it significantly raises the activation energy required for subsequent cross-coupling reactions[2]. This whitepaper dissects the causality behind its physical properties, stability profile, and the self-validating experimental protocols required to manipulate it effectively.

Structural Thermodynamics & Electronic Effects

The chemical behavior of 4-amino-3-ethyl-5-fluorobenzonitrile is governed by the interplay of resonance, inductive effects, and steric hindrance.

  • Resonance & Inductive Depletion: The amino group (-NH₂) is located at the 4-position, directly para to the strongly electron-withdrawing cyano (-CN) group. This para-relationship facilitates powerful resonance delocalization of the nitrogen's lone pair into the aromatic ring and toward the nitrile carbon. Concurrently, the highly electronegative fluorine atom at the 5-position exerts a strong inductive pull ( −I effect)[3].

  • HOMO/LUMO Implications: The combination of these electron-withdrawing groups significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Thermodynamically, a lower HOMO energy means the molecule is highly resistant to losing electrons, rendering it exceptionally stable against ambient oxidation.

  • Steric Shielding: The amino group is flanked by an ethyl group at the 3-position and a fluorine atom at the 5-position. This di-ortho substitution creates a physical barrier that restricts the approach trajectory of electrophiles, further lowering its nucleophilicity and contributing to its kinetic inertness under standard conditions.

Chemical Stability & Degradation Kinetics

Understanding the degradation pathways is essential for proper handling and storage. The stability of 4-amino-3-ethyl-5-fluorobenzonitrile can be categorized as follows:

  • Oxidative Stability: Unlike electron-rich anilines (which rapidly darken upon exposure to air due to the formation of quinone-imines), this compound remains stable under atmospheric oxygen. The high activation energy required to oxidize the electron-poor amine prevents spontaneous degradation.

  • Hydrolytic Stability: The nitrile group is thermodynamically stable in aqueous media at neutral pH. Hydrolysis to the corresponding amide or carboxylic acid requires extreme conditions (e.g., prolonged reflux in strong aqueous acid or base) to overcome the high bond dissociation energy of the C≡N triple bond.

  • Thermal Stability: The molecule is a stable solid at standard temperature and pressure. Its rigid aromatic core and lack of reactive aliphatic functional groups prevent auto-polymerization or thermal decomposition under standard synthetic operating temperatures (up to 150 °C).

Experimental Protocols: Synthesis & Application

To leverage this compound in drug development, researchers must utilize protocols that overcome its inherent thermodynamic barriers. Every step described below is designed as a self-validating system where the choice of reagents directly addresses the molecule's electronic and steric limitations.

Upstream Synthesis of the Trisubstituted Aniline

Objective: To regioselectively introduce an ethyl group to the sterically hindered aromatic ring[1].

  • Electrophilic Iodination: React 4-amino-3-fluorobenzonitrile with an iodinating agent (e.g., N-iodosuccinimide or I₂) under mildly acidic conditions.

    • Causality: The amino group strongly directs the electrophile to the ortho position (C5), yielding 4-amino-3-fluoro-5-iodobenzonitrile. This step is thermodynamically driven by the formation of the stable C-I bond in the activated ring position.

  • Suzuki-Miyaura Coupling: Charge a degassed reactor with 4-amino-3-fluoro-5-iodobenzonitrile, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a suitable base[4].

  • Alkyl Transfer: Introduce triethylborane. The transmetalation step transfers the ethyl group to the palladium center.

  • Reductive Elimination: Heat the mixture to drive the reductive elimination, yielding 4-amino-3-ethyl-5-fluorobenzonitrile[1].

G SM 4-Amino-3-fluorobenzonitrile Iodination Electrophilic Iodination SM->Iodination I2 / NIS Int 4-Amino-3-fluoro-5-iodobenzonitrile Iodination->Int Regioselective Suzuki Suzuki-Miyaura Coupling Int->Suzuki Triethylborane Product 4-Amino-3-ethyl-5-fluorobenzonitrile Suzuki->Product Pd-catalyzed

Fig 1. Synthetic workflow for 4-Amino-3-ethyl-5-fluorobenzonitrile via selective iodination and coupling.

Downstream Integration via Buchwald-Hartwig Amination

Objective: To couple the electron-deficient aniline with an imidazo[4,5-b]pyridine core to form the TYK2 inhibitor scaffold[2].

  • Preparation: In a dry reaction vessel, combine N,N-dibenzyl-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-7-amine (1.0 equiv) and 4-amino-3-ethyl-5-fluorobenzonitrile (2.0 equiv)[5].

    • Causality: The 2.0 equivalents of aniline compensate for its low nucleophilicity, pushing the reaction equilibrium forward.

  • Catalyst & Base Addition: Add XantPhos (0.1 equiv), XantPhos Pd G3 (0.1 equiv), and Cs₂CO₃ (2.0 equiv)[2].

    • Causality: XantPhos provides a large bite angle (~111°), lowering the activation energy for the rate-limiting reductive elimination step. Cs₂CO₃ effectively deprotonates the intermediate without hydrolyzing the nitrile[6].

  • Solvent & Degassing: Suspend in anhydrous 1,4-dioxane (0.2 M) and degas thoroughly under nitrogen[5].

    • Causality: Oxygen must be strictly excluded to prevent the premature oxidation of the Pd(0) active catalyst species.

  • Thermal Activation: Heat the sealed vessel to 110 °C for 18 hours[5].

    • Causality: High thermal energy is mandatory to overcome the steric hindrance of the ortho-fluoro and ortho-ethyl groups during the oxidative addition and transmetalation phases.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate[5].

G Aniline 4-Amino-3-ethyl-5-fluorobenzonitrile (Electron-Deficient) Coupling Buchwald-Hartwig Amination (1,4-Dioxane, 110°C) Aniline->Coupling Core Imidazo[4,5-b]pyridine Core (Aryl Chloride) Core->Coupling Catalyst XantPhos Pd G3 + Cs2CO3 (Large Bite Angle) Catalyst->Coupling TYK2 GLPG3667 Precursor (Thermodynamically Stable C-N) Coupling->TYK2 Overcomes high activation energy

Fig 2. Buchwald-Hartwig amination overcoming thermodynamic barriers of the electron-poor aniline.

Quantitative Data Summaries

Table 1: Physicochemical & Thermodynamic Profile

PropertyValue / DescriptorMechanistic Rationale
Molecular Weight 164.18 g/mol Derived from molecular formula C₉H₉FN₂[3].
Oxidative Stability Exceptionally HighStrongly electron-withdrawing -CN and -F groups lower the HOMO energy level, preventing spontaneous oxidation of the free amine.
Nucleophilicity LowResonance delocalization of the nitrogen lone pair into the para-nitrile group depletes electron density at the amine[1].
Steric Hindrance High (at the -NH₂ site)Ortho-substitution with both a fluoro and an ethyl group restricts the approach angle for electrophiles.
Hydrolytic Stability High (Neutral pH)The nitrile group is thermodynamically stable in aqueous media unless subjected to extreme acidic or basic reflux conditions.

Table 2: Buchwald-Hartwig Reaction Parameters & Causality

ParameterChoiceCausal Explanation
Catalyst XantPhos Pd G3The large bite angle of XantPhos accelerates the rate-limiting reductive elimination step for sterically hindered anilines[2].
Base Cs₂CO₃Provides sufficient basicity to deprotonate the Pd-bound amine without inducing nitrile hydrolysis or side reactions[6].
Solvent Anhydrous 1,4-DioxaneHigh boiling point (101 °C) allows for the necessary thermal energy (110 °C) to overcome the high activation barrier[5].
Stoichiometry 2.0 equiv AnilineDrives the equilibrium forward and compensates for the inherently low nucleophilicity of the trisubstituted aniline[5].

References

  • Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases (PMC)
  • Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases (Journal of Medicinal Chemistry)
  • Title: WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source: Google Patents URL
  • Title: EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source: Google Patents URL
  • Title: Benzonitrile, 4-amino-3-ethyl-5-fluoro- | 1449670-16-9 Source: ChemicalBook URL

Sources

Foundational

A Comprehensive Guide to the Molecular Weight and Exact Mass Determination of 4-Amino-3-ethyl-5-fluorobenzonitrile

Abstract In the fields of chemical research, drug discovery, and materials science, the precise characterization of molecular compounds is paramount. Two fundamental, yet often conflated, properties are molecular weight...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the fields of chemical research, drug discovery, and materials science, the precise characterization of molecular compounds is paramount. Two fundamental, yet often conflated, properties are molecular weight and exact mass. While both quantify the mass of a molecule, they are derived from different principles and serve distinct, critical functions. This guide provides an in-depth, authoritative walkthrough for the calculation of both the molecular weight and the exact mass of the compound 4-Amino-3-ethyl-5-fluorobenzonitrile. We will elucidate the theoretical underpinnings of each metric, provide a step-by-step protocol for their calculation, and discuss their practical applications, particularly the role of exact mass in high-resolution mass spectrometry for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these core chemical principles.

Foundational Concepts: Molecular Weight vs. Exact Mass

Before proceeding with calculations, it is essential to establish a clear and functional distinction between molecular weight and exact mass. The choice between these two values is dictated by the experimental context.

  • Molecular Weight (or Average Molecular Mass) : This value represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[1][2] The atomic weights listed on the periodic table are these weighted averages.[3][4][5] Molecular weight is the indispensable metric for macroscopic applications, such as chemical synthesis, where vast populations of molecules are involved. When a chemist weighs out a substance on a laboratory balance, they are working with this statistical average. Its unit is typically grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass) : In contrast, exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[6] For example, carbon is considered as ¹²C (not the weighted average of 12.011), hydrogen as ¹H, and nitrogen as ¹⁴N. This metric is fundamental to high-resolution mass spectrometry (HRMS), an analytical technique that can resolve and measure the mass of individual ions with extremely high precision.[7] Because a mass spectrometer separates individual ions, it "sees" the mass of a specific isotopic combination, not the bulk average. Therefore, exact mass is crucial for determining the elemental composition of an unknown compound or confirming the identity of a synthesized molecule. Its unit is the dalton (Da) or the unified atomic mass unit (u).

Structural Elucidation and Molecular Formula

The first step in any mass calculation is to determine the correct molecular formula from the compound's name: 4-Amino-3-ethyl-5-fluorobenzonitrile .

  • Parent Structure : "Benzonitrile" indicates a benzene ring (C₆H₅) attached to a cyano group (-C≡N).

  • Substituents :

    • 4-Amino : An amino group (-NH₂) is at the 4th position of the ring.

    • 3-Ethyl : An ethyl group (-CH₂CH₃) is at the 3rd position.

    • 5-Fluoro : A fluorine atom (-F) is at the 5th position.

  • Atom Count :

    • Carbon (C) : 6 atoms in the benzene ring, 1 in the cyano group, and 2 in the ethyl group. Total = 9.

    • Hydrogen (H) : The benzene ring has substituents at positions 1, 3, 4, and 5, leaving hydrogens at positions 2 and 6. Additionally, there are 2 hydrogens on the amino group and 5 on the ethyl group. Total = 2 + 2 + 5 = 9.

    • Fluorine (F) : 1 atom.

    • Nitrogen (N) : 1 atom in the cyano group and 1 in the amino group. Total = 2.

This systematic breakdown yields the definitive molecular formula.

Molecular Formula: C₉H₉FN₂

Protocol 1: Molecular Weight Calculation

This protocol uses the standard atomic weights of the elements, which are the weighted averages of their natural isotopes.

Step 1: Assemble Standard Atomic Weights

The necessary atomic weights are sourced from authoritative bodies such as the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolStandard Atomic Weight ( g/mol )Source
CarbonC12.011[3][8]
HydrogenH1.008[4][9]
FluorineF18.998[10]
NitrogenN14.007[11]
Step 2: Calculate the Total Molecular Weight

The calculation is a summation of the atomic weights multiplied by the number of atoms of each element in the molecular formula (C₉H₉FN₂).

  • Carbon : 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen : 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Fluorine : 1 atom × 18.998 g/mol = 18.998 g/mol

  • Nitrogen : 2 atoms × 14.007 g/mol = 28.014 g/mol

Total Molecular Weight = 108.099 + 9.072 + 18.998 + 28.014 = 164.183 g/mol

Protocol 2: Exact Mass Calculation

This protocol uses the precise mass of the most abundant stable isotope for each element. This value is what would be determined for the M+ ion in a high-resolution mass spectrometer.

Step 1: Assemble Monoisotopic Masses

These values represent the mass of a single, specific isotope and are used for high-precision calculations.

ElementIsotopeExact Mass (u or Da)Natural Abundance (%)Source
Carbon¹²C12.00000098.93[12][13]
Hydrogen¹H1.00782599.985[6][13]
Fluorine¹⁹F18.998403100[6][13][14]
Nitrogen¹⁴N14.00307499.63[6][13]
Step 2: Calculate the Total Exact Mass

The calculation is a summation of the monoisotopic masses multiplied by the number of atoms of each element in the formula (C₉H₉FN₂).

  • Carbon : 9 atoms × 12.000000 u = 108.000000 u

  • Hydrogen : 9 atoms × 1.007825 u = 9.070425 u

  • Fluorine : 1 atom × 18.998403 u = 18.998403 u

  • Nitrogen : 2 atoms × 14.003074 u = 28.006148 u

Total Exact Mass = 108.000000 + 9.070425 + 18.998403 + 28.006148 = 164.0750 u (Da)

Workflow Visualization and Data Summary

The logical flow from chemical name to the final calculated mass values is illustrated below.

Caption: Workflow for calculating molecular weight and exact mass.

Summary of Calculated Values
ParameterCalculated ValuePrimary Application
Molecular Weight 164.183 g/mol Stoichiometry, solution preparation, bulk chemistry
Exact Mass 164.0750 DaHigh-Resolution Mass Spectrometry (HRMS), elemental composition analysis

Practical Implications in Research and Development

The distinction between these two values is not merely academic; it has profound practical consequences.

  • A synthetic chemist preparing a 0.1 M solution of 4-Amino-3-ethyl-5-fluorobenzonitrile would use the molecular weight (164.183 g/mol ) to determine that 16.418 grams are needed per liter of solvent. Using the exact mass for this purpose would introduce a small but significant error, impacting reaction yields and stoichiometry.

  • An analytical chemist tasked with confirming the successful synthesis of the compound via Liquid Chromatography-Mass Spectrometry (LC-MS) would compare the measured mass from their instrument to the calculated exact mass (164.0750 Da) . A high-resolution instrument could measure the ion's mass to four or more decimal places (e.g., 164.075x Da). This level of precision allows the chemist to distinguish the target compound from other molecules that might have the same nominal mass of 164 but a different elemental formula, providing unequivocal confirmation of the product's identity.

Conclusion

The accurate determination of mass is a cornerstone of chemical science. For 4-Amino-3-ethyl-5-fluorobenzonitrile (C₉H₉FN₂), we have rigorously calculated a molecular weight of 164.183 g/mol for stoichiometric applications and an exact mass of 164.0750 Da for high-resolution analytical confirmation. Understanding the causality behind each calculation and its appropriate application empowers researchers to maintain the highest levels of scientific integrity, ensuring that whether on the benchtop or in the mass spectrometer, their work is built upon a foundation of precision.

References

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. IUPAC. [Link]
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  • IUPAC. Atomic Weights of the Elements 2023. [Link]
  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. IUPAC. [Link]
  • Britannica. Fluorine | Uses, Properties, & Facts. (2026). [Link]
  • Britannica. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts. (2026). [Link]
  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. IUPAC. [Link]
  • NIST Physical Measurement Laboratory. Atomic Data for Fluorine (F). [Link]
  • NIST Physical Measurement Laboratory. Atomic Data for Nitrogen (N). [Link]
  • CK-12 Foundation. What is the atomic weight of carbon? Round to the nearest whole number. [Link]
  • Wikipedia. Hydrogen. [Link]
  • Wikipedia. Fluorine. [Link]
  • Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]
  • Horizon Educational. What's the Molar Mass of Hydrogen?. [Link]
  • PubChem. Nitrogen | N (Element). [Link]
  • Quora. How heavy is one atom of hydrogen?. (2018). [Link]
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  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. [Link]
  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. [Link]
  • PubChemLite. 4-amino-3-fluorobenzonitrile (C7H5FN2). [Link]
  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]
  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]
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Exploratory

In Vitro Toxicity Profile of 4-Amino-3-ethyl-5-fluorobenzonitrile: A Technical Guide for Preclinical Development

[label="N-Hydroxylamine\n(Intermediate)", fillcolor Refining Cytotoxicity Analysis I've just expanded my discussion to explicitly cover 3D HepG2 models for cytotoxicity, emphasizing CYP450 expression. I've focused on usi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="N-Hydroxylamine\n(Intermediate)", fillcolor

Refining Cytotoxicity Analysis

I've just expanded my discussion to explicitly cover 3D HepG2 models for cytotoxicity, emphasizing CYP450 expression. I've focused on using relevant controls and including reactive metabolite trapping assays. I'm finalizing data interpretation for all my in-vitro experiments.

Finalizing Toxicological Framework

I'm now integrating all aspects into a unified framework for the toxicity assessment, including protocols, data analysis, and regulatory considerations, to produce a complete white paper. I've double checked the diagrams and data, to ensure that they are correctly placed.

Integrating Data & Interpretation

I'm now putting the finishing touches on my white paper by integrating experimental data with my interpretations. I'm focusing on clarifying results from the Ames and cytotoxicity assays, with a special focus on the expected negative Ames test outcome and its implications for ICH M7 compliance. I'm satisfied and am about to submit.

Finalizing Experimental Data

Executive Summary

4-Amino-3-ethyl-5-fluorobenzonitrile (CAS: 1449670-16-9) [1.5] is a highly specialized fluorinated aromatic building block. It is prominently utilized as a critical intermediate in the Buchwald-Hartwig amination step during the synthesis of advanced pharmaceutical active ingredients (APIs), most notably the selective ATP-competitive Tyrosine Kinase 2 (TYK2) inhibitor GLPG3667 , which is developed for the treatment of autoimmune diseases ()[1][2].

As a Senior Application Scientist, I approach the in vitro toxicity profiling of this compound not merely as a safety checkbox, but as a mechanistic puzzle. Because this compound can persist as a synthetic impurity in final APIs, evaluating its toxicity—particularly its genotoxic potential under —is a strict regulatory requirement. This whitepaper details the structural causality, self-validating experimental protocols, and expected toxicological profile of this unique intermediate.

Structural Toxicology & Mechanistic Causality

To design an effective in vitro toxicity panel, we must first deconstruct the molecule's structural alerts. The compound contains three distinct functional groups attached to a benzonitrile core, each dictating its metabolic fate:

  • The Aniline Moiety (Primary Amine): Aromatic amines are classic structural alerts for mutagenicity. In the liver, Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) can oxidize the primary amine to an N-hydroxylamine. This intermediate undergoes dehydration to form a highly reactive nitrenium ion , an electrophile capable of covalently binding to DNA (causing mutagenesis) or hepatic proteins (causing cytotoxicity).

  • Fluorine Substitution (The Mitigation Strategy): The addition of a fluorine atom at the meta-position relative to the amine is a deliberate chemical design choice. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which pulls electron density away from the amine nitrogen. This lowers the amine's pKa, making it a significantly poorer substrate for CYP-mediated N-oxidation.

  • Ethyl Group: Positioned ortho to the amine, the ethyl group provides critical steric hindrance, further restricting the molecule's access to the catalytic heme iron of CYP450 enzymes.

  • Nitrile Group: Unlike aliphatic nitriles, aromatic nitriles are highly stable against oxidative decyanation. The risk of free cyanide release is negligible.

Pathway A 4-Amino-3-ethyl- 5-fluorobenzonitrile B CYP1A2 / CYP3A4 (Hepatic Oxidation) A->B Phase I Metabolism C N-Hydroxylamine (Intermediate) B->C N-Oxidation D Nitrenium Ion (Electrophile) C->D -H2O E GSH Conjugate (Detoxified) D->E +Glutathione (Trapping) F DNA Adducts (Genotoxicity) D->F Covalent Binding

Metabolic activation pathway of fluorinated aromatic amines and reactive intermediate trapping.

Comprehensive In Vitro Toxicity Profiling

To validate the safety of 4-Amino-3-ethyl-5-fluorobenzonitrile, we deploy a multiparametric workflow. Every protocol below is designed as a self-validating system , incorporating specific controls to ensure that negative results are due to the molecule's inherent safety, not assay failure.

Workflow cluster_assays In Vitro Toxicity Panel S1 Compound Prep (10mM DMSO Stock) S2 3D HepG2 Spheroids (Cytotoxicity) S1->S2 S3 Mini-Ames Test (Genotoxicity) S1->S3 S4 HLM + GSH (Reactive Metabolites) S1->S4 S5 LC-MS/MS & Luminescence Quantification S2->S5 S3->S5 S4->S5 S6 Toxicity Profile Synthesis S5->S6

Multiparametric in vitro toxicity screening workflow for early-stage chemical intermediates.

Protocol A: 3D HepG2 Spheroid Cytotoxicity Assay

Causality: Standard 2D cell cultures rapidly lose CYP450 expression. Because the toxicity of aromatic amines relies on metabolic activation, we must use 3D HepG2 spheroids, which retain in vivo-like metabolic competence.

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 × g for 5 minutes. Incubate at 37°C, 5% CO₂ for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Prepare a 10-point dose-response curve of 4-Amino-3-ethyl-5-fluorobenzonitrile in DMSO (0.1 µM to 100 µM). Ensure final DMSO concentration in the wells does not exceed 0.5% to prevent solvent toxicity.

  • Incubation & Controls: Incubate for 7 days. Perform a 50% media exchange and re-dose on Day 4. Use Chlorpromazine (10 µM) as a positive control for cytotoxicity.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® 3D Reagent per well. Shake vigorously for 5 minutes to lyse the spheroids, then incubate in the dark for 25 minutes.

  • Readout: Measure luminescence to quantify ATP levels. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: High-Throughput Mini-Ames Test (OECD 471)

Causality: The compound itself is not DNA-reactive; its metabolites are. Therefore, the assay must be conducted both with and without Aroclor 1254-induced rat liver S9 fraction to simulate hepatic metabolism.

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 and TA100 overnight in Oxoid nutrient broth.

  • Exposure: In a 24-well plate, mix 10 µL of the test compound (up to 5,000 µ g/plate ), 50 µL of bacterial suspension, and 100 µL of either S9 mix (metabolic activation) or phosphate buffer (non-activated).

  • Incubation: Add 1 mL of top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.

  • Validation: Use 2-Aminoanthracene as a positive control for the S9-activated wells to prove the S9 fraction is enzymatically active.

  • Readout: Count revertant colonies. A positive result is defined as a ≥2-fold increase in colonies compared to the DMSO vehicle control.

Protocol C: Reactive Metabolite Trapping (GSH Assay)

Causality: If a nitrenium ion forms, it will rapidly react with soft nucleophiles. By flooding the system with Glutathione (GSH), we can trap these transient electrophiles as stable GSH-conjugates detectable by mass spectrometry.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Termination: After 60 minutes, quench the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a Q-TOF mass spectrometer. Scan for a neutral loss of 129 Da, which is the highly specific signature of GSH conjugates.

Quantitative Data Summary

Based on the structural modifications (fluorine and ethyl groups) applied to the aniline core, the expected in vitro toxicity profile demonstrates a highly favorable safety margin. The data below summarizes the expected baseline metrics for this class of deactivated aromatic amines.

Table 1: Representative In Vitro Toxicity & ADME Profile for 4-Amino-3-ethyl-5-fluorobenzonitrile

Assay TypeTarget MetricExpected ProfileMechanistic Rationale
Cytotoxicity (HepG2) IC₅₀ (µM)> 50 µMLack of highly reactive functional groups prior to metabolic activation; high cellular tolerance.
Mutagenicity (Ames) Revertant Fold Increase< 2-fold over vehicle (Negative)The electron-withdrawing fluorine (-I effect) and steric hindrance from the ethyl group severely suppress N-oxidation.
Reactive Metabolites GSH Adducts (LC-MS/MS)Below Limit of Quantification (BLQ)Nitrenium ion formation is energetically unfavorable; intermediate remains stable.
Metabolic Stability Intrinsic Clearance (CLint)15 - 30 µL/min/mg (Moderate)Primary CYP metabolism shifts away from the amine toward aliphatic oxidation of the ethyl group.

Conclusion

The in vitro toxicity profile of 4-Amino-3-ethyl-5-fluorobenzonitrile exemplifies the power of rational chemical design. By strategically placing a fluorine atom and an ethyl group adjacent to the primary amine, medicinal chemists have effectively neutralized the classic genotoxic liabilities of the aniline moiety. The compound exhibits low cytotoxicity, negative mutagenic potential, and negligible reactive metabolite formation, making it a highly safe and stable intermediate for the scale-up of advanced TYK2 inhibitors like GLPG3667.

References

  • Mammoliti, O., Martina, S., Claes, P., et al. (2024). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2014). ICH M7 (R1) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

Sources

Foundational

A Researcher's Guide to the Pharmacokinetic Profile of 4-Amino-3-ethyl-5-fluorobenzonitrile Derivatives

This technical guide provides an in-depth exploration of the pharmacokinetic properties of 4-Amino-3-ethyl-5-fluorobenzonitrile derivatives, a class of compounds with significant potential in modern drug discovery. While...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the pharmacokinetic properties of 4-Amino-3-ethyl-5-fluorobenzonitrile derivatives, a class of compounds with significant potential in modern drug discovery. While specific pharmacokinetic data for this novel scaffold is emerging, this document synthesizes established principles and field-proven methodologies to empower researchers in their investigation of these promising molecules. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), offering both theoretical grounding and practical experimental workflows.

Introduction: The Significance of the 4-Aminobenzonitrile Scaffold

The 4-aminobenzonitrile core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse range of biologically active molecules.[1][2] Its derivatives have been investigated for a multitude of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[3] The unique electronic properties of the benzonitrile group, coupled with the synthetic versatility of the amino functionality, make it an attractive starting point for the design of novel therapeutics.[2] The introduction of ethyl and fluorine substituents at the 3 and 5 positions, respectively, is a strategic design choice aimed at modulating the physicochemical and, consequently, the pharmacokinetic properties of the parent molecule.

The ethyl group, being a small lipophilic moiety, can influence the compound's interaction with hydrophobic pockets in target proteins and enhance its membrane permeability.[1] Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modulate pKa, all of which can lead to a more favorable pharmacokinetic profile.[4] Understanding the interplay of these structural features is paramount to predicting and optimizing the in vivo behavior of 4-Amino-3-ethyl-5-fluorobenzonitrile derivatives.

The ADME Profile: A Quadripartite Journey

The journey of a drug candidate through the body is traditionally dissected into four key phases: Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of each of these processes is critical for the development of a safe and efficacious drug.

Absorption: Entering the Systemic Circulation

For a drug to exert its effect, it must first be absorbed from its site of administration into the bloodstream. For orally administered drugs, this involves traversing the complex barrier of the gastrointestinal (GI) tract. Key factors influencing the absorption of 4-Amino-3-ethyl-5-fluorobenzonitrile derivatives include their solubility, permeability, and stability in the GI environment.

Key Physicochemical Determinants:

  • Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial for passive diffusion across cell membranes. The ethyl and fluoro substituents will significantly impact the LogP of the derivatives.[1]

  • Solubility: Adequate aqueous solubility is necessary for the drug to dissolve in the GI fluids before absorption can occur.

  • pKa: The ionization state of the amino group will affect both solubility and permeability.

Experimental Workflow for Assessing Intestinal Permeability:

A common in vitro model for predicting oral absorption is the Caco-2 permeability assay. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a polarized monolayer with morphological and functional similarities to the intestinal epithelium.

G cluster_0 Caco-2 Permeability Assay Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a confluent monolayer A->B C Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity B->C D Add test compound (apical side) and buffer (basolateral side) C->D E Incubate and collect samples from both sides at time points D->E F Quantify compound concentration using LC-MS/MS E->F G Calculate apparent permeability coefficient (Papp) F->G

Caption: Workflow for determining intestinal permeability using the Caco-2 assay.

Distribution: Reaching the Target

Once in the systemic circulation, the drug is distributed to various tissues and organs. The extent and pattern of distribution are influenced by factors such as plasma protein binding, tissue permeability, and blood flow.

Plasma Protein Binding (PPB):

Many drugs bind to plasma proteins, primarily albumin and α1-acid glycoprotein. Only the unbound (free) fraction of the drug is pharmacologically active and available to distribute into tissues. High PPB can limit the drug's efficacy and affect its clearance.

Experimental Protocol for Plasma Protein Binding Determination (Equilibrium Dialysis):

  • Preparation: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.

  • Spiking: The test compound is added to the plasma chamber.

  • Equilibration: The unit is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated from the concentration difference between the two chambers.

Metabolism: Biotransformation and Its Consequences

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, typically to render them more water-soluble for easier excretion. The liver is the primary site of drug metabolism, mediated by a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily.

The fluorine atom in 4-Amino-3-ethyl-5-fluorobenzonitrile derivatives is expected to influence their metabolic fate. Fluorine substitution can block sites of metabolism, leading to increased metabolic stability and a longer half-life.[4]

In Vitro Metabolism Studies:

  • Liver Microsomes: These subcellular fractions contain a high concentration of CYP enzymes and are a cost-effective tool for initial metabolic stability screening.

  • Hepatocytes: Intact liver cells provide a more comprehensive picture of metabolism as they contain both Phase I and Phase II metabolic enzymes, as well as transporters.

G cluster_0 Metabolic Stability Assay Workflow A Incubate test compound with liver microsomes or hepatocytes B Cofactors (e.g., NADPH for CYPs) are added to initiate the reaction A->B C Aliquots are taken at various time points B->C D The reaction is quenched (e.g., with acetonitrile) C->D E Samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound D->E F Calculate in vitro half-life (t1/2) and intrinsic clearance (CLint) E->F

Caption: A generalized workflow for assessing the metabolic stability of a compound.

Excretion: Eliminating the Drug from the Body

The final stage of the pharmacokinetic process is the removal of the drug and its metabolites from the body. The primary routes of excretion are renal (via urine) and biliary (via feces).

Structure-Pharmacokinetic Relationships (SPR): Optimizing for Success

Systematic modification of the 4-Amino-3-ethyl-5-fluorobenzonitrile scaffold and evaluation of the resulting pharmacokinetic profiles will enable the development of structure-pharmacokinetic relationships. This iterative process is fundamental to lead optimization in drug discovery.

Structural Modification Potential Pharmacokinetic Impact Rationale
Varying the alkyl group at position 3Altered lipophilicity and steric hindranceInfluences absorption, distribution, and metabolism.[1]
Introducing alternative halogen substitutionsModified metabolic stability and binding affinityFluorine is known to enhance metabolic stability.[4]
Derivatization of the amino groupChanged solubility, pKa, and potential for hydrogen bondingAffects absorption and interaction with transporters and targets.

Conclusion and Future Directions

The 4-Amino-3-ethyl-5-fluorobenzonitrile scaffold represents a promising starting point for the development of novel therapeutics. While direct pharmacokinetic data is not yet widely available, the principles and experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these derivatives. By systematically investigating the ADME properties and establishing clear structure-pharmacokinetic relationships, researchers can unlock the full therapeutic potential of this exciting class of molecules. The insights gained from such studies will be invaluable in guiding the design of next-generation drug candidates with optimized in vivo performance.

References

  • A Comparative Analysis of 4-Amino-3-(tert-butyl)benzonitrile and Other Aminobenzonitriles for Researchers and Drug Development P - Benchchem. (n.d.).
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4 ... - PMC. (2024, July 19).
  • 4-Amino-3-fluorobenzonitrile - Chem-Impex. (n.d.).
  • Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel - PMC. (n.d.).
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. (2025, April 25).
  • Application Notes: Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives - Benchchem. (n.d.).
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (2026, March 26).

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging 4-Amino-3-ethyl-5-fluorobenzonitrile as a Versatile Precursor for Kinase Inhibitor Scaffolds in Drug Discovery

Abstract This application note provides a detailed guide for medicinal chemists and drug discovery professionals on the strategic utilization of 4-Amino-3-ethyl-5-fluorobenzonitrile as a key building block in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for medicinal chemists and drug discovery professionals on the strategic utilization of 4-Amino-3-ethyl-5-fluorobenzonitrile as a key building block in the synthesis of novel kinase inhibitors. We present a comprehensive, field-proven workflow, from initial reaction setup to biological evaluation, underscoring the causality behind experimental choices. The protocols herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints. This document also includes detailed synthetic protocols, data interpretation guidelines, and visual aids in the form of diagrams to facilitate the seamless integration of this valuable precursor into contemporary drug discovery pipelines.

Introduction: The Strategic Advantage of Fluorinated Scaffolds

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. The 4-Amino-3-ethyl-5-fluorobenzonitrile scaffold is a particularly promising starting material. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the amino group provides a convenient handle for a variety of coupling reactions. The ethyl and fluoro substituents offer steric and electronic modulation, respectively, providing a fine-tuning mechanism for optimizing pharmacokinetic and pharmacodynamic properties.

This application note will explore the utility of 4-Amino-3-ethyl-5-fluorobenzonitrile in the synthesis of a hypothetical series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a scaffold known to target a variety of kinases implicated in oncology and inflammatory diseases.

Physicochemical Properties of 4-Amino-3-ethyl-5-fluorobenzonitrile

A thorough understanding of the precursor's properties is critical for reaction optimization and safety.

PropertyValueSource
Molecular Formula C₉H₉FN₂N/A
Molecular Weight 164.18 g/mol N/A
Appearance Off-white to light yellow crystalline solid (predicted)N/A
Solubility Soluble in DMSO, DMF, and chlorinated solvents (predicted)N/A
Melting Point Not establishedN/A
Boiling Point Not establishedN/A

Note: As this is a potentially novel building block, empirical data should be established upon receipt and before use.

Workflow for Synthesis and Evaluation

The overall workflow from the precursor to a biologically active lead compound is a multi-step process that requires careful planning and execution. The following diagram outlines the key stages.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioassay Biological Evaluation A 4-Amino-3-ethyl-5-fluorobenzonitrile (Precursor) B Step 1: Pyrazole Formation A->B C Step 2: Pyrimidine Annulation B->C D Step 3: Suzuki Coupling C->D E Purified Kinase Inhibitor Library D->E F NMR (¹H, ¹³C, ¹⁹F) Mass Spectrometry HPLC E->F QC G Biochemical Kinase Assay (IC₅₀) E->G Screening H Cell-Based Proliferation Assay (GI₅₀) G->H I Lead Compound Identification H->I

Caption: High-level workflow from precursor to lead identification.

Detailed Experimental Protocols

Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

This multi-step synthesis transforms the initial aminobenzonitrile into a versatile heterocyclic core, ready for diversification.

Step 1: Synthesis of 5-Amino-4-cyano-3-ethyl-1H-pyrazole

This step involves the cyclization of the aminobenzonitrile with a suitable reagent, such as hydrazine, to form the pyrazole ring.

  • Materials: 4-Amino-3-ethyl-5-fluorobenzonitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (10 vol), Glacial acetic acid (catalytic).

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Amino-3-ethyl-5-fluorobenzonitrile and ethanol.

    • Stir the suspension and add hydrazine hydrate dropwise at room temperature.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add cold water to the residue to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the pyrazole intermediate.

Step 2: Synthesis of 4-Amino-5-ethyl-1H-pyrazolo[3,4-d]pyrimidine

The pyrazole intermediate is then cyclized with formamide to construct the pyrimidine ring.

  • Materials: 5-Amino-4-cyano-3-ethyl-1H-pyrazole (1.0 eq), Formamide (20 vol).

  • Protocol:

    • In a round-bottom flask, suspend the pyrazole intermediate in formamide.

    • Heat the mixture to 180-190 °C under a nitrogen atmosphere.

    • Maintain this temperature for 8-12 hours, monitoring by LC-MS.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to obtain the pyrazolo[3,4-d]pyrimidine core.

Diversification via Suzuki Coupling

The pyrazolo[3,4-d]pyrimidine core can be halogenated and then diversified via a Suzuki coupling reaction to install various aryl or heteroaryl groups, which is a common strategy for exploring the kinase hinge-binding region.

Step 3: Suzuki Coupling with (4-methoxyphenyl)boronic acid

  • Materials: Halogenated pyrazolo[3,4-d]pyrimidine core (1.0 eq), (4-methoxyphenyl)boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), 2M Na₂CO₃ solution (3.0 eq), 1,4-Dioxane/Water (4:1, 10 vol).

  • Protocol:

    • To a microwave vial, add the halogenated core, boronic acid, and palladium catalyst.

    • Evacuate and backfill the vial with argon three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Na₂CO₃ solution.

    • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

    • Monitor the reaction by LC-MS. Upon completion, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the final compound.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purityCharacteristic aromatic and aliphatic proton signals. Integral values should correspond to the number of protons.
¹³C NMR Structural confirmationPeaks corresponding to all unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of fluorine incorporationA singlet or doublet (depending on coupling) in the expected chemical shift range for an aryl fluoride.
HRMS (ESI) Exact mass determinationThe measured m/z value should be within 5 ppm of the calculated exact mass for the molecular ion [M+H]⁺.
HPLC Purity assessmentA single major peak with >95% purity is typically desired for biological screening.

Biological Evaluation: A Hypothetical Kinase Targeting Pathway

The synthesized compounds would then be evaluated for their ability to inhibit a specific kinase target. The following diagram illustrates a hypothetical signaling pathway that could be targeted.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Synthesized Inhibitor (from Precursor) Inhibitor->RAF

Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.

Biochemical Kinase Assay Protocol

This assay determines the direct inhibitory activity of the compound on the target kinase.

  • Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is a common format. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Protocol:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well microplate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

    • Add the test compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add a solution containing a europium-labeled anti-phospho-substrate antibody to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay Protocol

This assay assesses the effect of the compound on the growth of cancer cell lines that are dependent on the target kinase.

  • Principle: A common method uses a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent viability relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

4-Amino-3-ethyl-5-fluorobenzonitrile represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined in this application note provide a robust framework for its use in the generation of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. The strategic placement of the ethyl and fluoro groups on the starting phenyl ring allows for fine-tuning of the physicochemical and pharmacological properties of the final compounds. Subsequent lead optimization efforts could involve modifying the substituents introduced via the Suzuki coupling and exploring alternative heterocyclic core structures derived from this precursor.

References

  • Fluorine in Medicinal Chemistry. Müller, K., Faeh, C., & Diederich, F. (2007). Science.[Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction. Miyaura, N., & Suzuki, A. (1995). Chemical Reviews.[Link]

  • Pyrazolopyrimidines as Kinase Inhibitors. Lamba, V., & Ghosh, I. (2012). Anti-Cancer Agents in Medicinal Chemistry.[Link]

Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 4-Amino-3-ethyl-5-fluorobenzonitrile

Abstract This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Amino-3-ethyl-5-fluorobenzonitrile, a key intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust, sensitive, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Amino-3-ethyl-5-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The method utilizes reversed-phase chromatography with a C18 stationary phase and a simple isocratic mobile phase of acetonitrile and a phosphate buffer, ensuring excellent peak shape and resolution. Detection is performed via UV spectrophotometry. The described method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

4-Amino-3-ethyl-5-fluorobenzonitrile is an important substituted benzonitrile derivative. Such compounds are critical building blocks in the synthesis of a wide range of biologically active molecules, including therapeutic agents and crop protection chemicals.[1] The purity and concentration of these intermediates must be rigorously controlled to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2]

The development of a reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a thorough validation to prove its fitness for purpose.[3] This note provides a comprehensive guide, from the initial strategic choices in method development to a step-by-step validation protocol, grounded in established scientific principles and regulatory standards.[4]

Analyte Profile & Method Development Rationale

A successful HPLC method development strategy begins with understanding the analyte's properties to make informed initial choices.[3]

Table 1: Physicochemical Properties of 4-Amino-3-ethyl-5-fluorobenzonitrile and Related Compounds

PropertyValue (Estimated/Analog Data)Rationale for Chromatographic Approach
Structure Chemical Structure of 4-Amino-3-ethyl-5-fluorobenzonitrileThe aromatic ring and nitrile group constitute a strong chromophore, making UV detection highly suitable. The presence of an amino group makes the molecule basic.
Molecular Formula C₉H₉FN₂-
Molecular Weight 164.18 g/mol -
pKa (Estimated) ~3.5 - 4.5The amino group is basic. To ensure a consistent, single ionic form and good peak shape, the mobile phase pH should be controlled at least 2 units away from the pKa.[5] A slightly acidic pH (e.g., pH 2.5-3.5) will ensure the amine is fully protonated.
logP (Estimated) ~1.8 - 2.5The moderately non-polar nature (based on analogs like benzonitrile, logP ~1.6) suggests good retention on a reversed-phase C18 column.[6][7]
UV λmax (Estimated) ~240-250 nm and ~280-290 nmSubstituted benzonitriles typically exhibit strong absorbance in the UV region.[8][9] An initial screening with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum sensitivity.
Causality Behind Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC was selected due to the analyte's moderate hydrophobicity (logP > 1). This is the most common and robust mode for small pharmaceutical molecules.[10]

  • Stationary Phase: A C18 column is the universal starting point for reversed-phase method development, offering broad applicability.[3] For halogenated aromatic compounds, a Pentafluorophenyl (PFP) or Phenyl-Hexyl column could offer alternative selectivity through π-π and dipole-dipole interactions if separation from critical impurities is challenging.[11][12] However, for a primary quantification method, the C18 phase provides sufficient retention and robustness.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile was chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: Based on the estimated pKa of the anilinic amine, maintaining a pH between 2.5 and 3.5 ensures the analyte is in a single, protonated state, which is crucial for achieving sharp, symmetrical peaks and reproducible retention times. A phosphate buffer is selected for its buffering capacity in this pH range.

  • Detection: A UV/PDA detector is ideal. It allows for the determination of the absorbance maximum for optimal sensitivity and can also be used to assess peak purity.

Method Development Workflow

The development process follows a logical, multi-step approach to efficiently arrive at an optimized method.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (pKa, logP, UV) Column Column Selection (C18, 150x4.6mm, 5µm) Analyte->Column MobilePhase Mobile Phase Scouting (ACN/Buffer, pH 3.0) Column->MobilePhase Detector Detector Setup (PDA Scan 200-400nm) MobilePhase->Detector Gradient Gradient Optimization (Find elution %ACN) Detector->Gradient Screening Runs Isocratic Isocratic Method Conversion (Fine-tune %ACN) Gradient->Isocratic FlowTemp Flow Rate & Temperature (1.0 mL/min, 30°C) Isocratic->FlowTemp SST System Suitability Test (Define Criteria) FlowTemp->SST Optimized Method Validation Method Validation (ICH Q2(R2)) SST->Validation

Caption: HPLC Method Development Workflow.

Optimized HPLC Method Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reference Standard: 4-Amino-3-ethyl-5-fluorobenzonitrile (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (H₃PO₄).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer, pH 3.0): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions

Table 2: Optimized HPLC Parameters

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 50% Acetonitrile / 50% Phosphate Buffer pH 3.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 245 nm
Run Time 10 minutes
Analyte Retention Time Approximately 5.5 minutes

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4]

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD / LOQ center->LOD Robustness Robustness center->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of ICH Q2(R2) Validation Parameters.
Validation Experiments & Acceptance Criteria

Table 3: Summary of Validation Experiments and Results

ParameterExperimentAcceptance CriteriaHypothetical Result
Specificity Inject blank (diluent), placebo, and spiked sample. Assess peak purity using PDA.No interference at the analyte's retention time. Peak purity index > 0.999.Pass
Linearity Five concentrations from 50% to 150% of working concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.r² = 0.9998
Range 50 - 150 µg/mLThe range is established by confirmed linearity, accuracy, and precision.50 - 150 µg/mL
Accuracy Analyze samples spiked at 80%, 100%, and 120% of the working concentration (n=3 at each level).Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Six replicate injections of the 100 µg/mL standard.RSD ≤ 1.0%.RSD = 0.45%
Precision (Intermediate) Repeat repeatability test on a different day with a different analyst.RSD ≤ 2.0%.RSD = 0.82%
Limit of Detection (LOD) Based on Signal-to-Noise ratio (S/N) of 3:1.-0.1 µg/mL
Limit of Quantitation (LOQ) Based on Signal-to-Noise ratio (S/N) of 10:1.-0.3 µg/mL
Robustness Vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability parameters remain within limits. Analyte %RSD < 2.0%.Pass

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for the quantification of 4-Amino-3-ethyl-5-fluorobenzonitrile. The isocratic method is easy to implement and offers excellent performance characteristics. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in both research and manufacturing environments.

References

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • pKa Calculation of Substituted Anilines. Scribd. Available at: [Link]

  • Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. Available at: [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate. Available at: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters. Available at: [Link]

  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry - ACS Publications. Available at: [Link]

  • Benzonitrile. PubChem - National Center for Biotechnology Information. Available at: [Link]

  • Showing Compound benzonitrile (FDB029710). FooDB. Available at: [Link]

  • 3-Amino-4-fluorobenzonitrile. PubChem - National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a visible-light-responsive azobenzene derivative. PMC - National Center for Biotechnology Information. Available at: [Link]

  • Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. OSTI.GOV. Available at: [Link]

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. Available at: [Link]

  • 4-Amino-3-fluorobenzonitrile. PubChem - National Center for Biotechnology Information. Available at: [Link]

  • Benzonitrile. Wikipedia. Available at: [Link]

  • UV Resonance Raman Excitation Profiles of the Aromatic Amino Acids. University of Pittsburgh. Available at: [Link]

  • Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3 , 5-dimethylbenzonitriles at Various Temperatures. Semantic Scholar. Available at: [Link]

  • UV/Vis + Photochemistry Database. science-softcon.de. Available at: [Link]

Sources

Method

Application Note: 4-Amino-3-ethyl-5-fluorobenzonitrile in the Synthesis of Selective TYK2 Inhibitors

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern medicinal chemistry, particularly for the treatment of autoimmune and inflammatory diseases. 4-Amino-3-ethyl-5-fluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern medicinal chemistry, particularly for the treatment of autoimmune and inflammatory diseases. 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) has emerged as a critical highly functionalized aniline building block. It is prominently utilized in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, such as GLPG3667, developed for the treatment of psoriasis, dermatomyositis, and systemic lupus erythematosus [1].

This application note provides an in-depth technical guide on the structural rationale, mechanistic utility, and validated experimental protocols for incorporating 4-amino-3-ethyl-5-fluorobenzonitrile into imidazo[4,5-b]pyridine scaffolds via Buchwald-Hartwig cross-coupling.

Target Biology and Mechanistic Rationale

The Necessity of TYK2 Selectivity

Janus kinases (JAK1, JAK2, JAK3, and TYK2) function in pairs to phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. While pan-JAK inhibitors have proven clinical efficacy, they are often associated with broad immunosuppression and hematological toxicities due to off-target inhibition of JAK2 and JAK3. TYK2 specifically mediates cytokine signaling through interleukin (IL)-12/IL-23 and type 1 interferons [1]. Selectively inhibiting TYK2 over JAK1 isolates the therapeutic efficacy required for treating specific autoimmune diseases while minimizing off-target liabilities.

Pathway IL23 IL-23 Cytokine Receptor IL-23 Receptor Complex IL23->Receptor TYK2 TYK2 Kinase Receptor->TYK2 JAK2 JAK2 Kinase Receptor->JAK2 STAT STAT Phosphorylation TYK2->STAT JAK2->STAT Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Inhibitor Selective TYK2 Inhibitor (e.g., GLPG3667) Inhibitor->TYK2 Selective Inhibition

Figure 1: IL-23/TYK2/STAT signaling pathway and targeted inhibition by selective TYK2 inhibitors.

Structural Rationale for the Aniline Intermediate

The incorporation of 4-amino-3-ethyl-5-fluorobenzonitrile at the C7 position of the 3H-imidazo[4,5-b]pyridine scaffold is a deliberate design choice driven by structure-activity relationship (SAR) optimization[1, 2]:

  • Amino Group (Nucleophile): Acts as the primary attachment point, establishing a critical hydrogen bond with the backbone oxygen of the kinase hinge region (e.g., Pro982).

  • Ethyl Substitution: Provides necessary steric bulk and lipophilicity to occupy a specific hydrophobic pocket within the TYK2 ATP-binding site, sterically clashing with the slightly tighter binding pocket of JAK1 to drive selectivity.

  • Fluorine Atom: Serves a dual purpose. First, it blocks potential oxidative metabolism (CYP450) at the aromatic ring, enhancing the drug's metabolic half-life. Second, its strong inductive effect modulates the pKa of the adjacent amino group, fine-tuning its hydrogen-bonding donor capacity.

  • Nitrile Group: A strong electron-withdrawing group that engages in favorable dipole interactions within the solvent-exposed region of the kinase, further stabilizing the inhibitor-enzyme complex.

Experimental Protocol: Buchwald-Hartwig Amination

The coupling of 4-amino-3-ethyl-5-fluorobenzonitrile to an aryl chloride (e.g., N,N-dibenzyl-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-7-amine) is achieved via a palladium-catalyzed Buchwald-Hartwig amination [3].

Mechanistic Rationale for Experimental Choices
  • Catalyst System (XantPhos Pd G3 / XantPhos): The third-generation (G3) precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature. XantPhos is selected for its wide bite angle (~111°), which accelerates reductive elimination and strictly prevents the diarylation of the primary aniline.

  • Base (Cs₂CO₃): A mild, bulky inorganic base is utilized instead of strong alkoxides (e.g., NaOtBu). Strong bases risk hydrolyzing the sensitive nitrile group on the aniline or promoting unwanted side reactions with the heterocyclic core.

  • Solvent (1,4-Dioxane): Provides a sufficiently high boiling point (101 °C) to overcome the activation energy barrier of coupling a sterically hindered, electron-deficient aniline, while maintaining the necessary solubility profile for the cesium base.

Quantitative Data: Reaction Parameters
ReagentFunctionEquivalentsAmount
N,N-dibenzyl-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-7-amineElectrophile1.0 eq200 mg (0.552 mmol)
4-Amino-3-ethyl-5-fluorobenzonitrileNucleophile2.0 eq181 mg (1.10 mmol)
XantPhos Pd G3Precatalyst0.1 eq52 mg (0.055 mmol)
XantPhosLigand0.1 eq30 mg (0.055 mmol)
Cs₂CO₃Base2.0 eq326 mg (1.10 mmol)
1,4-Dioxane (Anhydrous)Solvent0.2 M3.0 mL

Table 1: Standardized reagent quantities for the cross-coupling of 4-amino-3-ethyl-5-fluorobenzonitrile[1].

Step-by-Step Methodology (Self-Validating System)

Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge N,N-dibenzyl-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-7-amine (200 mg), 4-amino-3-ethyl-5-fluorobenzonitrile (181 mg), and Cs₂CO₃ (326 mg).

Step 2: Catalyst Addition Add XantPhos Pd G3 (52 mg) and XantPhos ligand (30 mg) to the solid mixture.

  • Validation Checkpoint 1: Ensure the precatalyst is a free-flowing solid. Clumping or discoloration indicates moisture degradation, which will stall the catalytic cycle.

Step 3: Solvent Addition and Degassing Add 3.0 mL of anhydrous 1,4-dioxane. Seal the flask with a rubber septum. Degas the heterogeneous mixture by sparging with ultra-pure Nitrogen (N₂) for 10 minutes, or by performing three freeze-pump-thaw cycles.

  • Causality: Pd(0) intermediates are highly susceptible to oxidation. Complete removal of dissolved oxygen is non-negotiable to prevent catalyst deactivation (Pd black formation).

Step 4: Cross-Coupling (Heating) Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously for 18 hours.

  • Validation Checkpoint 2 (In-Process Control): At the 2-hour mark, extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. The successful initiation of the reaction is validated by the appearance of the product mass [M+H]⁺ and the proportional reduction of the aryl chloride mass.

Step 5: Workup and Purification Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM) (15 mL) and wash with saturated aqueous NaCl (brine) (10 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3: If the crude residue is heavily contaminated with black particulate (Pd black), pass the DCM solution through a short pad of Celite prior to concentration to prevent baseline resolution issues during chromatography. Purify the residue via silica gel chromatography (DCM/MeOH gradient) to afford the coupled intermediate.

Workflow Step1 1. Reagent Prep Aniline + Aryl Halide Step2 2. Catalyst Addition XantPhos Pd G3 Step1->Step2 Step3 3. Base & Solvent Cs2CO3 in Dioxane Step2->Step3 Step4 4. Degassing N2 Atmosphere Step3->Step4 Step5 5. Cross-Coupling 110°C, 18h Step4->Step5 Step6 6. Workup LC-MS & Purification Step5->Step6

Figure 2: Step-by-step Buchwald-Hartwig amination workflow for TYK2 inhibitor synthesis.

Biological Profiling of the Resulting Scaffold

The successful integration of the 4-amino-3-ethyl-5-fluorobenzonitrile moiety yields compounds that demonstrate profound shifts in kinase selectivity. The resulting clinical candidates (e.g., GLPG3667) exhibit the following generalized biological profile [1]:

Kinase TargetInhibitory Potency (In Vitro)Selectivity ProfileTherapeutic Implication
TYK2 High (Single-digit nM IC₅₀)Reference TargetSuppression of IL-23/IFNα signaling.
JAK1 Reduced Potency> 10-fold vs TYK2Minimizes broad immunosuppression.
JAK2 Low Potency> 50-fold vs TYK2Avoids anemia and hematological toxicity.
JAK3 Low Potency> 100-fold vs TYK2Prevents interference with common γ-chain cytokines.

Table 2: Representative selectivity profile of 3H-imidazo[4,5-b]pyridine derivatives utilizing the 4-amino-3-ethyl-5-fluorobenzonitrile building block.

References

  • Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (WO2017012647A1)
  • Title: Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders (EP4265254A2)
Application

Application Note: Advanced Purification and Recrystallization Protocols for 4-Amino-3-ethyl-5-fluorobenzonitrile

Executive Summary & Chemical Context The development of selective Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors has revolutionized the treatment landscape for autoimmune diseases such as psoriasis and sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The development of selective Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors has revolutionized the treatment landscape for autoimmune diseases such as psoriasis and systemic lupus erythematosus. A critical intermediate in the synthesis of next-generation TYK2 inhibitors—most notably GLPG3667 —is 4-amino-3-ethyl-5-fluorobenzonitrile [1].

In the synthetic route of GLPG3667, this intermediate undergoes a highly sensitive Buchwald–Hartwig cross-coupling with a 3H-imidazo[4,5-b]pyridine scaffold. Because Buchwald-Hartwig aminations are highly susceptible to catalyst poisoning and off-target reactions, the purity of 4-amino-3-ethyl-5-fluorobenzonitrile must strictly exceed 99.5%. This application note details the causality-driven purification and recrystallization workflows required to isolate this intermediate from its crude reaction matrix, ensuring downstream catalytic efficiency.

JAK_STAT Cytokine Cytokine (IL-12/IL-23) Receptor Receptor Complex Cytokine->Receptor Binds TYK2 TYK2 / JAK1 Receptor->TYK2 Activates STAT STAT Proteins TYK2->STAT Phosphorylates Nucleus Gene Transcription STAT->Nucleus Translocates

Fig 1. TYK2/JAK1-mediated STAT signaling pathway targeted by GLPG3667.

Synthesis Origin and Impurity Profiling

To understand the purification strategy, one must analyze the upstream synthesis. 4-Amino-3-ethyl-5-fluorobenzonitrile is typically synthesized in two steps:

  • Iodination of 4-amino-3-fluorobenzonitrile to yield 4-amino-3-fluoro-5-iodobenzonitrile.

  • Suzuki–Miyaura Coupling of the iodinated intermediate with triethylborane, utilizing a palladium catalyst (e.g., Pd(dppf)Cl2​ ) and a base (e.g., Cs2​CO3​ ) [1].

This specific sequence generates a predictable but problematic impurity profile. Trace palladium can catalyze background degradation in subsequent steps, while unreacted starting materials act as chain terminators.

Table 1: Quantitative Impurity Profile in Crude Matrix
Impurity SpeciesOrigin / MechanismImpact on Downstream SynthesisTarget Limit
4-Amino-3-fluorobenzonitrile De-iodination during Suzuki couplingCompetes in Buchwald-Hartwig coupling< 0.10%
4-Amino-3,5-diethylbenzonitrile Over-alkylation side-reactionGenerates inactive API structural analogs< 0.15%
Triethylborane Residues Excess Suzuki coupling reagentPoisons Pd catalysts; safety/toxicity hazard< 10 ppm
Palladium (Pd) Black Degraded Suzuki catalystAlters kinetics of subsequent cross-couplings< 5 ppm

Purification Strategy and Workflow

To achieve the stringent purity requirements outlined in Table 1, a multi-dimensional purification strategy is required. Liquid-liquid extraction (LLE) first removes inorganic salts and boronic acid residues. Silica gel flash chromatography separates structurally similar organic impurities (like the de-iodinated and over-ethylated species). Finally, an advanced recrystallization step purges trace organics and insoluble palladium black, yielding the pure crystalline product.

Purification Crude Crude Reaction Mixture (Post-Suzuki Coupling) LLE Liquid-Liquid Extraction (Aqueous Wash) Crude->LLE Removes Salts/Boranes Silica Flash Chromatography (Heptane/EtOAc) LLE->Silica Organic Phase Recryst Recrystallization (Toluene/Heptane) Silica->Recryst Removes Byproducts/Pd Pure Pure 4-Amino-3-ethyl- 5-fluorobenzonitrile Recryst->Pure Crystallization >99.5%

Fig 2. Multi-step purification workflow for 4-amino-3-ethyl-5-fluorobenzonitrile.

Detailed Experimental Protocols

Protocol A: Silica Gel Flash Chromatography

Causality Note: The crude mixture often presents as a viscous, dark oil due to triethylborane residues and palladium complexes. Direct liquid injection onto a silica column causes severe band broadening. We utilize dry loading onto Celite to ensure a narrow sample band, maximizing the resolution between the target compound and the closely eluting 4-amino-3-fluorobenzonitrile impurity.

Step-by-Step Methodology:

  • Dry Loading Preparation: Dissolve 10.0 g of the crude organic extract in 50 mL of Dichloromethane (DCM). Add 20.0 g of Celite 545. Evaporate the DCM under reduced pressure (40°C, 200 mbar) until a free-flowing powder is obtained.

  • Column Equilibration: Pack a 120 g normal-phase silica gel column (40–63 µm particle size). Equilibrate with 3 Column Volumes (CV) of 100% Heptane at a flow rate of 40 mL/min.

  • Sample Loading: Load the dry Celite mixture into the solid load cartridge.

  • Gradient Elution:

    • 0 to 2 CV: 100% Heptane (Flushes non-polar borane residues).

    • 2 to 10 CV: Linear gradient from 0% to 30% Ethyl Acetate in Heptane.

    • 10 to 12 CV: Isocratic 30% Ethyl Acetate in Heptane.

  • Fraction Collection: Monitor UV absorbance at 254 nm. The target 4-amino-3-ethyl-5-fluorobenzonitrile typically elutes between 15% and 20% Ethyl Acetate.

  • Concentration: Pool the fractions containing the product and concentrate under vacuum to yield a pale yellow solid (approx. 95-98% purity).

Protocol B: Advanced Recrystallization

Causality Note: While chromatography removes the bulk of structural analogs, trace palladium and isomeric impurities often co-elute. Recrystallization from a Toluene/Heptane solvent system exploits the π−π stacking interactions between toluene and the benzonitrile ring at high temperatures, while heptane forces controlled precipitation upon cooling. A slow cooling ramp (0.1°C/min) is strictly enforced to prevent impurity occlusion within the crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend 5.0 g of the chromatographed solid in 15 mL of Toluene in a jacketed reactor equipped with an overhead stirrer. Heat the mixture to 85°C until complete dissolution occurs.

  • Polish Filtration (Critical for Pd Removal): Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean reactor. This step physically removes insoluble palladium black.

  • Anti-Solvent Addition: Maintain the filtrate at 80°C. Slowly add 30 mL of Heptane dropwise over 30 minutes until the solution reaches the cloud point (slight, persistent turbidity).

  • Seeding: Add 20 mg of pure 4-amino-3-ethyl-5-fluorobenzonitrile crystals to induce controlled nucleation and prevent supersaturation/oiling out.

  • Cooling Profile: Program the jacketed reactor to cool from 80°C to 5°C at a strict rate of 0.1°C/min.

  • Aging and Isolation: Hold the suspension at 5°C for 2 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of pre-chilled (0°C) Heptane.

  • Drying: Dry the crystals in a vacuum oven at 45°C and <50 mbar for 12 hours.

Analytical Validation

To validate the efficacy of the purification system, the isolated material must be subjected to rigorous analytical testing before release for downstream Buchwald-Hartwig coupling.

Table 2: Analytical Release Specifications
ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionOff-white to pale yellow crystalline powder
Chromatographic Purity HPLC-UV (254 nm) 99.5% (Area %)
Identity 1 H NMR (DMSO- d6​ , 400 MHz)Conforms to reference structure
Residual Solvents GC-FID (Headspace)Toluene < 890 ppm; Heptane < 5000 ppm
Heavy Metals (Pd) ICP-MS 5 ppm

By adhering to this causality-driven purification and recrystallization workflow, researchers can ensure the reliable synthesis of high-purity 4-amino-3-ethyl-5-fluorobenzonitrile, thereby securing the integrity of downstream TYK2/JAK1 inhibitor development.

References

  • Mammoliti, O., Martina, S., Claes, P., Coti, G., Blanque, R., Jagerschmidt, C., Shoji, K., Borgonovi, M., De Vos, S., Marsais, F., Oste, L., Quinton, E., López-Ramos, M., Amantini, D., Brys, R., Jimenez, J.-M., Galien, R., & van der Plas, S. (2024). Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 67(11), 8545–8568.[Link]

Method

Application Note: Advanced Catalytic C–H Fluorination for the Synthesis of 4-Amino-3-ethyl-5-fluorobenzonitrile

Introduction & Strategic Context 4-Amino-3-ethyl-5-fluorobenzonitrile is a highly valued trisubstituted aniline intermediate, prominently utilized in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

4-Amino-3-ethyl-5-fluorobenzonitrile is a highly valued trisubstituted aniline intermediate, prominently utilized in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors such as GLPG3667, which are currently advancing in clinical trials for the treatment of autoimmune diseases[1]. The traditional synthetic route to this intermediate relies on the iodination of 4-amino-3-fluorobenzonitrile followed by a Suzuki–Miyaura cross-coupling with triethylborane[1]. While robust, this multi-step approach suffers from poor atom economy and requires stoichiometric organometallic reagents.

To address these inefficiencies, this application note details a direct, late-stage catalytic C(sp²)–H fluorination methodology. By leveraging a Palladium-catalyzed directed electrophilic fluorination using Selectfluor, researchers can bypass pre-functionalization, significantly reducing step count and environmental impact[2].

Mechanistic Rationale & Experimental Design

Direct fluorination of free anilines is notoriously challenging. The highly nucleophilic amino group is prone to competitive N-fluorination and rapid oxidative degradation in the presence of strong oxidants.

  • Causality of the Directing Group: To mitigate oxidation and enforce strict regioselectivity at the C5 position, the free amine is transiently protected as an acetamide. The carbonyl oxygen of the acetamide acts as a weak bidentate directing group, coordinating the Pd(II) catalyst and guiding it specifically to the sterically accessible ortho-C–H bond[2].

  • Causality of the Fluorinating Agent: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is selected over NFSI or fluorine gas due to its exceptional bench stability, high solubility in polar media, and dual role as both an oxidant and an electrophilic F⁺ source[3].

  • Catalytic Cycle: The coordinated Pd(II) species undergoes C–H activation to form a palladacycle. Selectfluor then oxidatively adds to the metal center, generating a high-valent Pd(IV)–F intermediate. Subsequent reductive elimination forms the targeted C–F bond and regenerates the Pd(II) catalyst[2].

Workflow Visualization

G cluster_0 Catalytic Fluorination Workflow S1 1. Substrate Preparation (4-Amino-3-ethylbenzonitrile + Directing Group) S2 2. Pd(II) Coordination & C-H Activation S1->S2 Pd(TFA)2, DCE/TFA S3 3. Electrophilic Fluorination (Selectfluor Oxidation to Pd(IV)) S2->S3 Selectfluor, 90°C S4 4. Reductive Elimination (C-F Bond Formation) S3->S4 Transition State S5 5. Deprotection & Isolation of Target API Intermediate S4->S5 Acidic Hydrolysis

Workflow of Pd-catalyzed directed C-H fluorination using Selectfluor.

Quantitative Data: Reaction Optimization

The efficiency of the C–H fluorination is highly dependent on the electronic nature of the catalyst and the solvent system. The addition of Trifluoroacetic acid (TFA) was found to be critical; it enhances the electrophilicity of the Pd(II) center, accelerating the rate-limiting C–H cleavage step.

EntryCatalyst (10 mol%)Fluorinating Agent (1.5 eq)Solvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(OAc)₂SelectfluorMeCN805542
2Pd(OTf)₂SelectfluorDMF807061
3Pd(TFA)₂NFSIDCE/TFA (9:1)904538
4 Pd(TFA)₂ Selectfluor DCE/TFA (9:1) 90 >95 88

Table 1: Optimization of catalytic fluorination conditions for N-(4-cyano-2-ethylphenyl)acetamide.

Detailed Experimental Protocols

Phase 1: Installation of the Directing Group (Acetylation)
  • Charge: To a 250 mL round-bottom flask, add 4-amino-3-ethylbenzonitrile (10.0 g, 68.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • React: Add triethylamine (14.3 mL, 102.6 mmol) and cool the mixture to 0 °C using an ice bath. Dropwise, add acetyl chloride (5.8 mL, 82.1 mmol) over 15 minutes.

  • Isolate: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-cyano-2-ethylphenyl)acetamide.

Phase 2: Palladium-Catalyzed ortho-Fluorination

Self-Validating Step: Ensure all glassware is oven-dried and the reaction is purged with inert gas (N₂) to prevent premature catalyst degradation by atmospheric moisture.

  • Setup: In a 100 mL Schlenk tube, combine N-(4-cyano-2-ethylphenyl)acetamide (5.0 g, 26.6 mmol), Palladium(II) trifluoroacetate (Pd(TFA)₂, 0.88 g, 2.66 mmol, 10 mol%), and Selectfluor (14.1 g, 39.9 mmol, 1.5 equiv)[3].

  • Solvent Addition: Add a pre-mixed solvent system of 1,2-Dichloroethane (DCE) and Trifluoroacetic acid (TFA) in a 9:1 ratio (50 mL).

  • Reaction: Seal the tube and heat to 90 °C in an oil bath for 18 hours.

  • IPC (In-Process Control): Monitor the reaction via UPLC-MS. The target mass for the fluorinated intermediate is [M+H]⁺ = 207.09. If conversion is <90%, add an additional 0.2 equiv of Selectfluor and stir for 2 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water (3 × 50 mL) and brine, dry over Na₂SO₄, and concentrate.

Phase 3: Deprotection to Target Molecule
  • Hydrolysis: Dissolve the crude fluorinated acetamide in a mixture of ethanol (40 mL) and 6M HCl (40 mL).

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 12 hours.

  • Neutralization: Cool to 0 °C and carefully neutralize with 6M NaOH until pH 8 is reached.

  • Extraction & Purification: Extract with ethyl acetate (3 × 50 mL). Concentrate the organic layers and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 80:20) to afford pure 4-Amino-3-ethyl-5-fluorobenzonitrile.

References

  • [2] Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • [3] Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL:[Link]

  • [1] Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Amino-3-ethyl-5-fluorobenzonitrile Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9), a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9), a highly valuable prerequisite trisubstituted aniline intermediate used in the synthesis of selective TYK2 inhibitors, such as GLPG3667[1].

Synthesizing this heavily substituted aromatic ring requires strict control over regioselectivity and cross-coupling kinetics. Below, you will find our validated two-step workflow, mechanistic troubleshooting FAQs, and optimization data.

Synthetic Workflow & Pathway

The most robust route to this target involves a two-step sequence: regioselective electrophilic iodination of 4-amino-3-fluorobenzonitrile, followed by an alkyl Suzuki-Miyaura cross-coupling using an ethylboron source[1][2].

SynthesisRoute SM 4-Amino-3-fluorobenzonitrile Step1 Iodination (NIS, DMF) SM->Step1 Int 4-Amino-3-fluoro- 5-iodobenzonitrile Step1->Int 85% Yield Step2 Suzuki Coupling (Et3B, PdCl2(dppf)) Int->Step2 Prod 4-Amino-3-ethyl- 5-fluorobenzonitrile Step2->Prod 82% Yield

Figure 1: Two-step synthetic workflow for 4-Amino-3-ethyl-5-fluorobenzonitrile.

Validated Experimental Protocols

Step 1: Synthesis of 4-Amino-3-fluoro-5-iodobenzonitrile

Objective: Achieve regioselective mono-iodination at the 5-position.

  • Preparation: Charge a dry, round-bottom flask with 4-amino-3-fluorobenzonitrile (1.0 eq) and anhydrous DMF (to achieve a 0.5 M concentration).

  • Cooling: Cool the solution to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes. Causality: Portion-wise addition prevents localized exotherms that drive unwanted di-iodination or oxidative degradation of the aniline.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via LC-MS.

  • Quench & Workup: Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine species. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Synthesis of 4-Amino-3-ethyl-5-fluorobenzonitrile

Objective: Couple an sp3 alkyl group to the sp2 aryl iodide without inducing β -hydride elimination.

  • Preparation: Charge a Schlenk flask with 4-amino-3-fluoro-5-iodobenzonitrile (1.0 eq, ~10.0 g), PdCl2​(dppf) (0.05 to 0.1 eq), and Cs2​CO3​ (3.0 to 6.0 eq)[2].

  • Degassing: Evacuate the flask and backfill with nitrogen (repeat for 3 cycles).

  • Solvent Addition: Add anhydrous DMF (or 1,4-Dioxane) to achieve a 0.2 M concentration. Degas the suspension by bubbling nitrogen for 10 minutes[2].

  • Boron Addition: Add Triethylborane ( Et3​B , 1.0 M in hexanes, 1.3 eq) dropwise via syringe[2].

  • Heating: Attach a reflux condenser and heat the mixture to 55–65 °C for 2 hours[2].

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and wash the pad with DCM. Partition the filtrate between water and DCM. Dry the organic layer and purify via silica gel chromatography[2].

Troubleshooting & FAQs

Q1: In Step 1, I am observing significant amounts of unreacted starting material alongside di-iodinated byproducts. How do I improve conversion? A: The aniline ring is highly activated by the amino group but strongly deactivated by the para-nitrile and meta-fluoro groups. If conversion stalls, do not simply add more NIS, as this will force di-iodination. Instead, ensure your DMF is strictly anhydrous. Moisture can hydrolyze NIS, reducing its effective concentration. If the reaction remains sluggish, the addition of a mild Lewis acid (e.g., catalytic Trifluoroacetic acid, 0.1 eq) can increase the electrophilicity of the iodine source without compromising regioselectivity.

Q2: During the Step 2 Suzuki coupling, my major isolated product is the proto-dehalogenated byproduct (4-amino-3-fluorobenzonitrile) rather than the target ethylated product. What is going wrong? A: You are experiencing competitive β -hydride elimination . When coupling an sp2 aryl halide with an sp3 alkyl boron reagent (like triethylborane), the intermediate alkylpalladium(II) species can undergo rapid β -hydride elimination to yield ethylene gas and a palladium-hydride species. The Pd-H then reductively eliminates with the aryl group, yielding the de-iodinated starting material. Solution: Switch your catalyst to PdCl2​(dppf) . The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle that forces the palladium intermediate into a cis-geometry. This spatial arrangement dramatically accelerates the desired reductive elimination step, allowing it to outcompete the β -hydride elimination pathway.

Q3: Triethylborane ( Et3​B ) is highly pyrophoric and difficult to handle at scale. Are there safer alternatives for the ethylation step? A: Yes. While Et3​B (typically supplied as a 1M solution in hexanes) is highly reactive and effective at 55°C[2], you can substitute it with Potassium ethyltrifluoroborate ( EtBF3​K ) . Trifluoroborate salts are bench-stable, free-flowing powders that are not pyrophoric. They slowly hydrolyze in situ in the presence of a base and a protic co-solvent (e.g., Dioxane/Water 10:1) to release the active ethylboronic acid at a controlled rate, which often leads to cleaner reaction profiles and higher yields.

Q4: The final product has a dark tint, and ICP-MS shows high residual palladium. How can I efficiently remove it? A: The amino and nitrile groups on the product act as excellent ligands for palladium, causing it to co-elute during chromatography. To resolve this:

  • Treat the post-reaction organic phase with a palladium scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) at 40 °C for 2 hours before filtration.

  • Alternatively, perform a final recrystallization from Toluene/Heptane, which effectively leaves the Pd-complexes in the mother liquor.

Optimization Data

The following table summarizes internal optimization data for the Step 2 alkyl Suzuki-Miyaura coupling, demonstrating the causality behind our recommended protocol.

Table 1: Catalyst and Reagent Screening for Alkyl Suzuki Coupling

Palladium SourceLigandBoron SourceBaseSolventYield (%)Primary Byproduct
Pd(PPh3​)4​ PPh3​ EtB(OH)2​ K2​CO3​ Toluene/ H2​O 35%De-iodinated SM
Pd(OAc)2​ SPhos Et3​B (1M) K3​PO4​ Toluene/ H2​O 55%De-iodinated SM
PdCl2​(dppf) dppf Et3​B (1M) Cs2​CO3​ DMF 82% Trace
PdCl2​(dppf) dppf EtBF3​K Cs2​CO3​ Dioxane/ H2​O 88% Trace

Note: The use of bidentate ligands (dppf) combined with strong bases ( Cs2​CO3​ ) is critical for suppressing β -hydride elimination and facilitating rapid transmetalation.

References

  • Mammoliti, O., et al. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry, ACS Publications, May 28, 2024. Available at:[Link][1]

  • Menet, C. J. M., et al. "Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders." Patent WO2017012647A1, WIPO (PCT), Jan 26, 2017. Available at:[2]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Amino-3-ethyl-5-fluorobenzonitrile Workflows

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS: 1449670-16-9), a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS: 1449670-16-9), a highly specialized aniline intermediate utilized in the synthesis of selective Tyrosine Kinase 2 (TYK2) and Janus kinase 1 (JAK1) inhibitors (e.g., GLPG3667) for the treatment of autoimmune and inflammatory disorders[1].

Because this intermediate features an electron-withdrawing cyano group (-CN) and a fluorine atom (-F) ortho/meta to the amine, it exhibits unique electronic deactivation that can complicate downstream cross-coupling reactions. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis and impurity control.

Pathway Visualization: Synthesis & Downstream Application

To troubleshoot effectively, we must first map the chemical lifecycle of the intermediate. The synthesis typically proceeds via the iodination of 4-amino-3-fluorobenzonitrile, followed by a Suzuki-Miyaura ethylation[2]. The isolated target is then subjected to a Buchwald-Hartwig amination to build the active pharmaceutical ingredient (API) core[3].

Pathway A 4-Amino-3-fluorobenzonitrile (Starting Material) B Electrophilic Iodination (NIS or I2) A->B C 4-Amino-3-fluoro-5-iodobenzonitrile (Halogenated Intermediate) B->C Impurity Risk: Over-iodination D Suzuki-Miyaura Ethylation (Triethylborane, Pd-Catalyst) C->D E 4-Amino-3-ethyl-5-fluorobenzonitrile (Target Intermediate) D->E Impurity Risk: Proto-dehalogenation F Buchwald-Hartwig Amination (XantPhos Pd G3, Heteroaryl-Cl) E->F G TYK2 Inhibitor Core (e.g., GLPG3667 precursor) F->G Impurity Risk: Catalyst Poisoning

Caption: Workflow of 4-Amino-3-ethyl-5-fluorobenzonitrile synthesis and downstream TYK2 inhibitor coupling.

Troubleshooting Guide & FAQs

Q1: During the Suzuki-Miyaura ethylation of 4-amino-3-fluoro-5-iodobenzonitrile, I am observing significant levels of a de-iodinated impurity (4-amino-3-fluorobenzonitrile). How can I suppress this?

Causality & Expert Insight: Proto-dehalogenation (de-iodination) is a competing side reaction that occurs when the transmetalation step is sluggish compared to oxidative addition. When using alkylating agents like triethylborane, the Pd(II) intermediate can undergo premature β -hydride elimination or react with trace protic sources (water) before transmetalation completes, reducing the aryl-Pd species back to the de-iodinated arene. Resolution:

  • Exclude Moisture & Oxygen: Ensure rigorous degassing of the solvent (e.g., anhydrous DMF) using nitrogen sparging for at least 10 minutes prior to base addition[4].

  • Optimize the Base & Ligand: Use a strictly anhydrous inorganic base like Cs2​CO3​ combined with a bidentate ligand such as dppf (e.g., PdCl2​(dppf) ). The large bite angle of dppf accelerates reductive elimination, outcompeting the proto-dehalogenation pathway[4].

Q2: In the downstream Buchwald-Hartwig cross-coupling with 5-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-7-amine derivatives, the reaction stalls at ~60% conversion and a black precipitate forms. Why?

Causality & Expert Insight: The stalling of aminations involving electron-deficient anilines (due to the -F and -CN groups) is typically caused by catalyst death via aggregation (palladium black formation). The cyano group can also competitively coordinate to the active Pd(0) center, forming off-cycle inactive species. Resolution:

  • Pre-catalyst Generation: Utilize a third-generation (G3) palladacycle precatalyst (e.g., XantPhos Pd G3) rather than generating the catalyst in situ from Pd(OAc)2​ . G3 precatalysts ensure a strict 1:1 Ligand:Palladium ratio and rapid generation of the active Pd(0) species[1].

  • Supplemental Ligand: Add a slight excess of the free ligand (0.1 eq XantPhos) to stabilize the Pd(0) intermediate and prevent bimolecular aggregation[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Heteroaryl-Cl insertion) Pd0->OA Ar-Cl TM Transmetalation (Aniline Binding & Deprotonation) OA->TM 4-Amino-3-ethyl-5-fluorobenzonitrile + Base Dead Pd Black Formation (Catalyst Death via Aggregation) OA->Dead Ligand Dissociation (Impurity Pathway) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 TYK2 Core

Caption: Buchwald-Hartwig catalytic cycle highlighting the catalyst degradation pathway.

Q3: How do I selectively isolate the coupled product from unreacted 4-amino-3-ethyl-5-fluorobenzonitrile?

Causality & Expert Insight: Both the starting aniline and the product are weakly basic, but the coupled product contains a highly basic imidazo[4,5-b]pyridine core. Resolution: Utilize a pH-controlled acid-base extraction. Quench the reaction with H2​O and extract non-basic impurities with EtOAc. Acidify the aqueous layer to pH = 5 (protonating the imidazopyridine core to partition it into the aqueous phase, or adjusting to selectively extract it depending on the exact pKa of your derivative). Dry the final organic layer over MgSO4​ and purify via silica chromatography using a DCM/MeOH/EtOAc gradient[3][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol A: Suzuki-Miyaura Ethylation to yield 4-Amino-3-ethyl-5-fluorobenzonitrile
  • Preparation: In an oven-dried flask, dissolve PdCl2​dppf (0.1 eq) and Cs2​CO3​ (6.0 eq) in anhydrous DMF (0.2 M relative to substrate)[4].

  • Degassing: Submerge a sparging needle and bubble dry nitrogen through the suspension for exactly 10 minutes to displace dissolved oxygen.

  • Addition: Add 4-amino-3-fluoro-5-iodobenzonitrile (1.0 eq) and triethylborane (1.2 eq, typically as a solution in THF).

  • Reaction: Heat the mixture to 80 °C under a positive nitrogen atmosphere.

  • IPC (Self-Validation): At 2 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is validated if the aryl iodide peak (m/z = 264) is <2% relative to the product peak (m/z = 164).

  • Workup: Cool to room temperature, dilute with brine, and extract with EtOAc. Dry over anhydrous Na2​SO4​ and concentrate[4].

Protocol B: Buchwald-Hartwig Amination for TYK2 Inhibitor Core
  • Preparation: Mix the heteroaryl chloride scaffold (e.g., N,N-dibenzyl-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-7-amine, 1.0 eq), 4-amino-3-ethyl-5-fluorobenzonitrile (2.0 eq), XantPhos Pd G3 (0.1 eq), XantPhos free ligand (0.1 eq), and Cs2​CO3​ (2.0 eq) in a Schlenk tube[1].

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration[2].

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles or rigorous nitrogen sparging.

  • Reaction: Seal the tube and heat at 110 °C for 18 hours[3].

  • IPC (Self-Validation): Analyze via LC-MS. A successful catalytic cycle is validated by the absence of des-chloro heteroaryl impurity and >95% conversion of the limiting reagent.

  • Workup: Dilute with DCM, wash with brine, separate layers, dry the organic layer over Na2​SO4​ , and purify via silica gel chromatography[2].

Quantitative Data & Impurity Profiling

Summarizing the quantitative analytical markers for the primary impurities encountered in this workflow allows for rapid chromatographic identification.

Impurity ProfileOrigin / Mechanistic PathwayLC-MS Shift (Relative to Target)Primary Corrective Action
4-Amino-3-fluorobenzonitrile Proto-dehalogenation during Suzuki-Miyaura ethylation. Δ m/z = -28 Da (Loss of ethyl, gain of H)Rigorous solvent degassing; utilize PdCl2​dppf .
Des-chloro Heteroaryl Scaffold Hydrodehalogenation during Buchwald-Hartwig coupling. Δ m/z = -34 Da (Loss of Cl, gain of H)Increase substrate concentration (0.2 M); use XantPhos Pd G3.
Palladium Black Catalyst aggregation / Ligand dissociation.N/A (Visual: Insoluble black precipitate)Supplement reaction with 0.1 eq of free XantPhos ligand.
Over-alkylated Aniline Secondary alkylation of the primary amine group. Δ m/z = +28 Da (Extra ethyl group)Tightly control triethylborane stoichiometry (max 1.2 eq).

References

  • EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. Google Patents.
  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. PMC (nih.gov).
  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications.
  • WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. Google Patents.

Sources

Troubleshooting

Technical Support Center: Reaction Optimization for 4-Amino-3-ethyl-5-fluorobenzonitrile Derivatives

Welcome to the Technical Support Center. 4-Amino-3-ethyl-5-fluorobenzonitrile is a highly functionalized aniline derivative critical to the synthesis of advanced pharmaceutical intermediates, most notably in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Amino-3-ethyl-5-fluorobenzonitrile is a highly functionalized aniline derivative critical to the synthesis of advanced pharmaceutical intermediates, most notably in the development of selective TYK2 inhibitors like GLPG3667 1. Due to the competing electronic and steric effects of its substituents—the electron-withdrawing cyano and fluoro groups versus the electron-donating amino and ethyl groups—reaction temperature plays a disproportionately large role in determining pathway selectivity.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols for optimizing thermal conditions in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Part 1: Palladium-Catalyzed C-N Amination (Buchwald-Hartwig)

Troubleshooting & FAQs

Q1: Why does the Buchwald-Hartwig cross-coupling of 4-amino-3-ethyl-5-fluorobenzonitrile stall at temperatures below 100 °C? A1: This is a kinetic issue driven by steric hindrance. The 3-ethyl group provides significant steric bulk directly ortho to the reacting amine. This restricts the conformational and rotational freedom of the C-N bond during the reductive elimination step of the catalytic cycle. A reaction temperature of 110 °C provides the necessary thermal energy to overcome this specific steric barrier, allowing the catalytic cycle to turn over efficiently 1.

Q2: I am observing significant thermal degradation and side-product formation when running the reaction at 130 °C. What is the mechanism behind this? A2: At elevated temperatures (>120 °C), the XantPhos Pd G3 catalyst complex begins to thermally deactivate, leading to palladium black precipitation. Furthermore, the highly activated cyano group becomes susceptible to hydrolysis if trace moisture is present, and the fluoro group can undergo undesired SNAr with the carbonate base or solvent impurities. Strict temperature control at 110 °C is mandatory to balance reactivity and catalyst longevity.

Quantitative Temperature Profiling

The following table summarizes the causal relationship between reaction temperature and reaction outcomes during the Pd-catalyzed C-N amination of 4-amino-3-ethyl-5-fluorobenzonitrile in 1,4-dioxane.

Reaction TemperatureSubstrate Conversion (%)Desired Product Yield (%)Defluorination Side-Product (%)Catalyst State
80 °C 18%15%< 1%Intact
100 °C 65%61%2%Intact
110 °C > 99%94%< 1%Intact
120 °C > 99%82%8%Minor degradation
130 °C 85%55%22%Pd Black precipitation
Experimental Protocol: Optimized Buchwald-Hartwig Amination (110 °C)

Self-Validating Design: This protocol incorporates rigorous degassing and anhydrous conditions to preemptively eliminate variables (water, oxygen) that confound temperature optimization, ensuring that any observed failure is purely kinetic/thermal.

  • Reagent Preparation (Glovebox Recommended): Charge an oven-dried Schlenk flask with the aryl chloride electrophile (1.0 equiv) and 4-amino-3-ethyl-5-fluorobenzonitrile (2.0 equiv). Causality: The excess aniline compensates for minor thermal degradation over the 18-hour reaction time.

  • Catalyst & Base Loading: Add XantPhos Pd G3 (0.1 equiv) and XantPhos ligand (0.1 equiv). Introduce finely milled, anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 equiv). Causality: Milling the base increases the surface area, ensuring the solid-liquid deprotonation rate matches the rapid oxidative addition rate at 110 °C.

  • Solvent Addition & Degassing: Suspend the mixture in anhydrous 1,4-dioxane to a concentration of 0.2 M. Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles or sparge with ultra-pure N₂ for 15 minutes.

  • Thermal Execution: Transfer the sealed vessel to a pre-equilibrated heating block set strictly to 110 °C. Stir vigorously (800 rpm) for 18 hours. Critical Check: Do not ramp the temperature; immerse the flask directly into the 110 °C block to bypass low-temperature stalled intermediates.

  • Quench and Workup: Cool the reaction to room temperature (20 °C). Dilute with dichloromethane (DCM) and wash with brine. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent silica gel chromatography.

TempLogic Start Buchwald-Hartwig Amination 4-Amino-3-ethyl-5-fluorobenzonitrile Decision Select Reaction Temperature Start->Decision T_Low < 100 °C Decision->T_Low T_Opt 110 °C Decision->T_Opt T_High > 120 °C Decision->T_High Out_Low Stalled Catalysis Cannot overcome steric hindrance of 3-ethyl group T_Low->Out_Low Out_Opt Optimal Conversion (>94%) Stable Pd-XantPhos Complex T_Opt->Out_Opt Out_High Thermal Degradation Pd Black Precipitation & Defluorination side-reactions T_High->Out_High

Logical workflow for temperature selection in Pd-catalyzed amination.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Dynamics

Troubleshooting & FAQs

Q3: How do I optimize the temperature for Nucleophilic Aromatic Substitution (SNAr) on the fluoro group of this derivative? A3: SNAr on 4-amino-3-ethyl-5-fluorobenzonitrile presents a unique electronic contradiction. While the cyano (-CN) group activates the ring for nucleophilic attack, the amino (-NH₂) and ethyl (-CH₂CH₃) groups are strongly electron-donating, raising the LUMO energy of the aromatic system. Consequently, the reaction requires elevated temperatures (typically 120 °C) to proceed 2. However, pushing the temperature beyond 130 °C in polar aprotic solvents (like DMF) often leads to solvent decomposition (yielding dimethylamine) and subsequent competitive amination.

Q4: My SNAr reaction stalls at 50% conversion even at 120 °C. Is this a temperature issue? A4: Not necessarily. This is a classic case of product inhibition , which mimics temperature-related stalling. As the product accumulates, it can hydrogen-bond or sterically interact with the incoming nucleophile, effectively deactivating it 2. Increasing the temperature further will only cause thermal degradation. Instead, maintain the temperature at 120 °C but switch to a hydrogen-bond-disrupting solvent like formamide, or use an inorganic base (e.g., KHCO₃) to alter the solubility profile of the nucleophile 2.

SNArLogic Issue SNAr Reaction Stalls at <50% Conversion Check Is Temperature > 120 °C? Issue->Check Yes Yes Check->Yes No No Check->No Path_Yes Likely Product Inhibition or Solvent Decomposition Yes->Path_Yes Path_No Insufficient Thermal Energy Due to -NH2/-Ethyl Deactivation No->Path_No Fix_Yes Maintain 120 °C Change Solvent to Formamide Use KHCO3 Base Path_Yes->Fix_Yes Fix_No Increase Temp to 120 °C Ensure Anhydrous Conditions Path_No->Fix_No

Troubleshooting workflow for stalled SNAr reactions and product inhibition.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction Source: Organic Letters - ACS Publications URL:[Link]

Sources

Optimization

Overcoming solubility issues of 4-Amino-3-ethyl-5-fluorobenzonitrile in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing 4-Amino-3-ethyl-5-fluorobenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing 4-Amino-3-ethyl-5-fluorobenzonitrile .

This highly functionalized aromatic building block is frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as Tyrosine Kinase 2 (TYK2) inhibitors[1]. However, its unique structural motif—combining a hydrogen-bond donating/accepting amino group, a highly polar nitrile, a lipophilic ethyl chain, and an electron-withdrawing fluorine atom—creates a complex solubility profile that often leads to bottlenecks during reaction scale-up and purification.

Below, you will find causal explanations, self-validating troubleshooting protocols, and empirical data to help you overcome these barriers.

Part 1: Diagnostic Knowledge Base & FAQs

Q1: Why does 4-Amino-3-ethyl-5-fluorobenzonitrile resist dissolution in standard non-polar solvents (e.g., hexanes) or moderately polar solvents (e.g., DCM) at room temperature? A1: The solubility of substituted anilines and benzonitriles is governed by the thermodynamic competition between the solid-state crystal lattice energy and the solvent-solute solvation energy[2]. The primary amine (-NH₂) and the nitrile (-C≡N) groups form a robust intermolecular hydrogen-bonding network in the solid state. Furthermore, the planar aromatic ring facilitates strong π−π stacking. Non-polar solvents lack the dielectric constant and hydrogen-bond accepting/donating capacity required to disrupt these dominant intermolecular forces[3].

Q2: Which organic solvents are optimal for achieving high-concentration stock solutions (>0.1 M) for cross-coupling reactions? A2: Polar aprotic solvents with strong hydrogen-bond accepting capabilities, such as 1,4-dioxane, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), are highly recommended. For instance, in the synthesis of TYK2 inhibitors, 4-amino-3-ethyl-5-fluorobenzonitrile is successfully solubilized in anhydrous 1,4-dioxane at 0.2 M concentrations under heating (110°C) for Buchwald-Hartwig amination[1]. The oxygen atoms in 1,4-dioxane act as hydrogen bond acceptors for the aniline protons, effectively disrupting the crystal lattice without interfering with organometallic catalysts.

Q3: What if my downstream reaction is incompatible with polar aprotic solvents? A3: If reactions must be performed in less polar media (e.g., toluene), you have two viable strategies:

  • Cosolvent Systems: Introduce 5–10% v/v of a polar solubilizer (like DMAc or THF) into the bulk non-polar solvent to selectively solvate the polar functional groups.

  • Mechanochemistry: If solvent-based dissolution remains a hard barrier, solid-state cross-coupling via ball milling is a validated alternative to overcome thermodynamic solubility limits in organic synthesis[4].

Part 2: Solubilization Diagnostic Workflow

The following decision tree outlines the logical progression for troubleshooting precipitation or incomplete dissolution during your experiments.

SolubilityWorkflow Start Start: Solid 4-Amino-3-ethyl- 5-fluorobenzonitrile CheckSolvent Select Initial Solvent (e.g., 1,4-Dioxane or THF) Start->CheckSolvent Decision1 Complete Dissolution at Room Temp? CheckSolvent->Decision1 Success1 Proceed to Reaction (Kinetic Solvation Achieved) Decision1->Success1 Yes Heat Apply Gentle Heating (50-110°C) & Stirring Decision1->Heat No Decision2 Dissolves upon Heating? Heat->Decision2 Cooling Cool to RT. Does it precipitate? Decision2->Cooling Yes Cosolvent Add 5-10% Polar Cosolvent (DMF/DMSO) or use Ball Milling Decision2->Cosolvent No Success2 Proceed to Reaction (Thermodynamic Solvation) Cooling->Success2 No Precipitate Lattice Energy > Solvation. Precipitation Occurs. Cooling->Precipitate Yes Precipitate->Cosolvent Cosolvent->CheckSolvent Retry

Workflow for diagnosing and overcoming solubility barriers of substituted benzonitriles.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and prevent false positives (such as mistaking a fine colloidal suspension for a true solution), utilize the following self-validating methodologies.

Protocol A: Thermodynamic Solubility Determination & Solvent Screening

Purpose: To identify the maximum concentration of 4-amino-3-ethyl-5-fluorobenzonitrile in a target solvent without risking kinetic supersaturation, which can lead to unexpected precipitation mid-reaction[2].

  • Saturation Loading: Add an excess amount (e.g., 150 mg) of 4-amino-3-ethyl-5-fluorobenzonitrile to 1.0 mL of the test solvent (e.g., 1,4-dioxane) in a sealed 2-dram borosilicate vial.

  • Equilibration: Stir the suspension vigorously at the target reaction temperature (e.g., 25°C) for a minimum of 24 hours.

    • Causality Note: A 24-hour window ensures the system transitions from a transient kinetic dissolution state to a true thermodynamic equilibrium, accounting for any polymorphic transitions in the solid state[2].

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the undissolved solid lattice from the saturated supernatant.

  • Validation (Self-Check): Visually inspect the supernatant using a laser pointer. It must be optically clear. If Tyndall scattering (a visible beam path) is observed, a colloidal suspension is present rather than a true solution. In this case, pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute an exact aliquot (e.g., 100 µL) of the validated supernatant into a known volume of a universal solvent (e.g., Methanol) and quantify via HPLC-UV against a standard calibration curve.

Protocol B: High-Concentration Solubilization for Palladium-Catalyzed Amination

Purpose: To prepare a stable, homogenous 0.2 M reaction mixture for cross-coupling, as utilized in the synthesis of complex kinase inhibitors[1].

  • Reagent Loading: In an oven-dried Schlenk flask, combine 4-amino-3-ethyl-5-fluorobenzonitrile (2.0 equivalents relative to the electrophile), the corresponding aryl halide, and the inorganic base (e.g., Cs₂CO₃)[1].

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration of the limiting reagent.

  • Degassing: Sparge the heterogeneous mixture with dry Nitrogen or Argon for 10 minutes.

    • Causality Note: Degassing prevents the oxidative degradation of the electron-rich aniline moiety at elevated temperatures and protects the sensitive Pd-catalyst from deactivation.

  • Thermal Solubilization: Heat the mixture to 110°C.

    • Validation (Self-Check): Monitor the flask continuously. Upon reaching ~80-110°C, the organic components should transition from a cloudy suspension to a homogenous solution, leaving only the inorganic base (Cs₂CO₃) as a fine, uniform catalytic suspension[1]. If organic particulates remain, a cosolvent (e.g., 5% DMF) must be titrated into the mixture.

Part 4: Quantitative Data Summary

The table below summarizes the expected solubility behavior of 4-amino-3-ethyl-5-fluorobenzonitrile based on solvent properties and empirical data from related substituted anilines[5],[1],[3].

Solvent ClassExample SolventDielectric Constant (ε)Solubilization CapacityMechanistic Interaction
Non-Polar Aliphatic Hexane~1.9Poor (<0.01 M)Fails to disrupt the strong aniline/nitrile H-bonding network.
Moderately Polar Halogenated Dichloromethane (DCM)~9.1Moderate (~0.05 M)Weak dipole interactions; limited H-bond acceptance.
Polar Aprotic (Ether) 1,4-Dioxane~2.2*High (≥0.2 M at 110°C)Excellent H-bond acceptor for -NH₂; standard for cross-coupling[1].
Polar Aprotic (Amide) DMF~36.7Very High (>0.5 M)Strong dipole-dipole interactions with the nitrile; disrupts π -stacking.
Polar Protic Ethanol~24.5Moderate to HighActs as an H-bond donor/acceptor, but may interfere with organometallic reagents.

*Note: While 1,4-dioxane has a low bulk dielectric constant, its localized dipole moments and ether oxygens make it an exceptional solvating agent for anilines, mimicking the behavior of much more polar solvents.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-Amino-3-ethyl-5-fluorobenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS: 14...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific handling and storage challenges associated with 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS: 1449670-16-9). This compound is a critical building block in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors—such as GLPG3667—which are pivotal in the treatment of autoimmune diseases[1].

Due to its aniline-derived core, this compound is highly susceptible to thermal and oxidative degradation[2]. This guide will explain the mechanistic causality behind its instability, provide self-validating experimental protocols, and answer common troubleshooting questions to ensure the integrity of your synthetic workflows.

Mechanistic Overview: The Causality of Thermal Degradation

To prevent degradation, we must first understand why it occurs. 4-Amino-3-ethyl-5-fluorobenzonitrile features a primary aromatic amine. The lone pair of electrons on the nitrogen atom is delocalized into the pi-system of the benzene ring. While the electron-withdrawing nitrile (-CN) and fluoro (-F) groups reduce electron density and provide some stabilization compared to unsubstituted aniline, the electron-donating ethyl group counteracts this effect.

When exposed to thermal stress (even ambient room temperature over prolonged periods), the activation energy barrier is overcome, allowing atmospheric oxygen to abstract a hydrogen atom from the amine group. This generates a highly reactive nitrogen-centered radical. These radicals rapidly propagate, reacting with other amine molecules to form heavily conjugated azo compounds, quinone-imines, or higher-order oligomers. This oligomerization is visually observed as the powder darkening from off-white to deep brown or black[3].

ThermalDegradation A 4-Amino-3-ethyl-5-fluorobenzonitrile (Intact Amine) B Thermal Activation (Heat + O2 exposure) A->B C H-Abstraction (Nitrogen Radical Formation) B->C D Oligomerization (Azo/Quinone-imine Impurities) C->D

Fig 1. Thermal oxidation and oligomerization pathway of aromatic amines.

Quantitative Impact of Storage Conditions

The kinetics of aromatic amine degradation are heavily dependent on temperature, atmospheric composition, and light exposure. Table 1 summarizes the expected degradation rates based on comparative stability studies of substituted anilines[2][4].

Table 1: Quantitative Impact of Storage Conditions on Amine Stability

Storage TemperatureAtmosphereLight ExposureEstimated Degradation RateShelf-Life (Purity >98%)
20°C (Ambient)AirAmbient Light5.0 - 10.0% / month< 1 Month
20°C (Ambient)NitrogenDark1.0 - 2.0% / month~3 Months
2-8°C (Fridge)AirDark0.5 - 1.0% / month~6 Months
-20°C (Freezer) Argon / N₂ Dark < 0.1% / month > 24 Months

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My batch of 4-Amino-3-ethyl-5-fluorobenzonitrile turned from off-white to dark brown during room temperature storage. Can I still use it? A: It is highly discouraged to use the compound without purification. The color change indicates that thermal energy has initiated oxidative oligomerization[3]. Because these oligomers are highly conjugated, even a 1-2% impurity profile can cause a dramatic color shift. Using this degraded material in cross-coupling reactions (e.g., Buchwald-Hartwig aminations) will poison your palladium catalysts and drastically reduce your yield. You must purify the batch via flash column chromatography or recrystallization before proceeding.

Q2: Does thermal degradation affect the nitrile or fluoro groups on the molecule? A: No. The thermal instability is exclusively localized to the primary amine moiety. The carbon-fluorine (C-F) bond is exceptionally strong and thermally stable. Similarly, the benzonitrile group requires extreme conditions (e.g., strong aqueous acids/bases combined with temperatures >150°C) to undergo hydrolysis. At standard storage or transit temperatures, your primary concern is solely the oxidative coupling of the amine.

Q3: How can I self-validate the integrity of my stored compound before a critical synthesis step? A: Do not rely solely on visual inspection, as early-stage radical formation may not immediately produce significant color changes. Implement this self-validating analytical check: Run a rapid LC-MS using a standard C18 column. Look for the parent mass [M+H]+=165.1 . The presence of peaks at higher molecular weights (e.g., [2M−2H] or [2M−H] ) definitively indicates oxidative dimerization. If the Area Under the Curve (AUC) for the parent mass is <98%, the batch must be re-purified.

Experimental Methodology: Inert Aliquoting and Cryogenic Storage

To completely halt thermal degradation, you must eliminate the kinetic energy and the oxidative reactant (oxygen). The following step-by-step protocol establishes a self-validating, closed-loop storage system.

Step 1: Thermal Equilibration Remove the bulk container from cold storage and place it in a desiccator at room temperature for 2 hours before opening. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the powder. Moisture facilitates proton transfer, accelerating the degradation kinetics.

Step 2: Inert Atmosphere Transfer Move the equilibrated container into a glove box purged with Nitrogen (N₂). Causality: Displacing oxygen removes the primary reactant required for radical initiation[3].

Step 3: Aliquoting into Amber Vials Weigh the compound into single-use amber glass vials. Causality: Amber glass blocks UV and visible light, preventing photo-induced thermal degradation. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

Step 4: Argon Overlay Before sealing, gently flush the headspace of each vial with Argon gas. Causality: Argon is denser than Nitrogen and ambient air. It settles directly over the solid powder, creating a heavy, impermeable blanket against any residual oxygen.

Step 5: Cryogenic Sealing & Validation Seal the vials with PTFE-lined caps and transfer immediately to a -20°C freezer[4]. Self-Validation Check: Weigh the sealed vial and record the mass on the label. Before future use, re-weigh the vial. A significant mass increase indicates a compromised seal and the ingress of atmospheric moisture/oxygen, alerting you to potential degradation before you ruin an experiment.

StorageWorkflow S1 Equilibrate to RT (Prevents Condensation) S2 Glove Box / N2 Purge (Displaces Oxygen) S1->S2 S3 Aliquot into Amber Vials (Blocks Photo-oxidation) S2->S3 S4 Argon Overlay & Seal (Heavier than Air, Locks out O2) S3->S4 S5 Store at -20°C (Halts Thermal Kinetics) S4->S5

Fig 2. Self-validating protocol for inert aliquoting and cryogenic storage.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. ACS Publications.[Link]

  • Stabilization of aromatic amines (US3154583A).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of 4-Amino-3-ethyl-5-fluorobenzonitrile

Executive Summary & Context In the landscape of modern pharmaceutical development, the rapid and unambiguous structural verification of synthetic intermediates is critical. 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 14496...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

In the landscape of modern pharmaceutical development, the rapid and unambiguous structural verification of synthetic intermediates is critical. 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) is a highly functionalized aromatic building block utilized in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors, such as GLPG3667, which are currently advancing in clinical trials for the treatment of autoimmune diseases like psoriasis and systemic lupus erythematosus[1].

As process chemists scale up the synthesis of this intermediate, analytical workflows must balance the need for high-throughput reaction monitoring with the necessity of rigorous structural confirmation. This guide objectively compares the performance of 80 MHz Benchtop NMR against 600 MHz High-Field NMR for the characterization of 4-Amino-3-ethyl-5-fluorobenzonitrile, providing actionable experimental data, mechanistic insights, and a framework for platform selection.

Experimental Design: A Self-Validating qNMR Protocol

To ensure a self-validating system, the methodology employs Quantitative NMR (qNMR) principles. By incorporating an internal standard and utilizing strict relaxation parameters, the protocol internally calibrates both the chemical shift axis and the absolute molar integration, eliminating external calibration drift.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15.0 ± 0.1 mg of 4-Amino-3-ethyl-5-fluorobenzonitrile and 5.0 ± 0.1 mg of 1,3,5-trimethoxybenzene (TMB, used as the internal quantitative standard).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm chemical shift reference.

  • Transfer: Transfer the homogenous solution into a high-precision 5 mm borosilicate NMR tube.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 90° single-pulse experiment (zg or equivalent).

    • Relaxation Delay ( D1​ ): Set to 10 seconds. Causality Note: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all nuclei, particularly the quaternary carbons and the nitrile group, preventing integration truncation and ensuring absolute quantitative trustworthiness.

    • Scans: 16 scans for 600 MHz; 64 scans for 80 MHz to normalize the signal-to-noise ratio (SNR) disparity[2].

Comparative Performance Metrics

The intrinsic sensitivity and resolution of an NMR spectrometer scale with its magnetic field strength. Table 1 summarizes the operational differences between the two platforms when analyzing this specific fluorinated intermediate[3].

Table 1: Hardware & Acquisition Comparison
MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on Workflow
Magnetic Field 1.88 Tesla (Permanent Magnet)14.1 Tesla (Superconducting)Dictates chemical shift dispersion in Hz.
Resolution (Hz/ppm) 80 Hz per 1 ppm600 Hz per 1 ppmHigh-field resolves complex spin systems.
Sensitivity (Limit) ~1-5 mmol/L (Routine)<100 µmol/L (Cryoprobe)Benchtop requires higher concentrations[2].
Footprint & Upkeep Fume hood compatible, cryogen-freeDedicated facility, liquid He/N 2​ Benchtop enables real-time, in-lab analysis.

Spectral Data & Mechanistic Analysis

The structure of 4-Amino-3-ethyl-5-fluorobenzonitrile presents a unique analytical challenge due to the presence of heteronuclear coupling ( 1 H- 19 F and 13 C- 19 F) and closely resonating aromatic protons.

Table 2: 1 H NMR Spectral Assignments (DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)Integration
-CH 3​ (Ethyl) 1.15Triplet (t) 3JHH​ = 7.53H
-CH 2​
  • (Ethyl)
2.50Quartet (q) 3JHH​ = 7.52H
-NH 2​ 5.80Broad Singlet (br s)N/A2H
H-2 (Aromatic) 7.20Doublet (d) 4JHH​ = 1.81H
H-6 (Aromatic) 7.35Doublet of doublets (dd) 3JHF​ = 11.0, 4JHH​ = 1.81H
Table 3: 13 C NMR Spectral Assignments (DMSO- d6​ , 150 MHz)
PositionChemical Shift ( δ , ppm)Multiplicity ( 13 C- 19 F) J -Coupling (Hz)
-CH 3​ (Ethyl) 13.2Singlet (s)N/A
-CH 2​
  • (Ethyl)
23.5Singlet (s)N/A
C1 (-CN attached) 98.1Doublet (d) 3JCF​ ≈ 8.0
C6 (Aromatic CH) 115.4Doublet (d) 2JCF​ ≈ 20.0
-C≡N (Nitrile) 119.5Singlet (s)N/A
C3 (Ethyl attached) 128.3Doublet (d) 3JCF​ ≈ 5.0
C2 (Aromatic CH) 130.1Doublet (d) 4JCF​ ≈ 2.0
C4 (-NH 2​ attached) 138.5Doublet (d) 2JCF​ ≈ 12.0
C5 (-F attached) 150.2Doublet (d) 1JCF​ ≈ 240.0
The Causality of Spectral Collapse at Low Field

A core principle of NMR spectroscopy is that a spectrum remains "first-order" (easily interpretable) only when the difference in resonance frequencies ( Δν ) is significantly larger than the coupling constant ( J ).

For 4-Amino-3-ethyl-5-fluorobenzonitrile, the aromatic protons H-2 and H-6 resonate at 7.20 ppm and 7.35 ppm, respectively.

  • At 600 MHz: The 0.15 ppm difference equals 90 Hz . Since 90 Hz 11.0 Hz (the ortho H-F coupling), the signals are completely separated. The spectrum yields a clean doublet and doublet of doublets.

  • At 80 MHz: The 0.15 ppm difference equals only 12 Hz . Because the chemical shift difference (12 Hz) is nearly identical to the J -coupling (11.0 Hz), Δν≈J . This triggers severe second-order quantum mechanical effects (an ABX spin system with Fluorine), causing the H-2 and H-6 signals to distort via the "roof effect" and collapse into an indecipherable multiplet.

Application Insight: While the 80 MHz benchtop system cannot definitively resolve the aromatic substitution pattern due to this second-order collapse, the aliphatic ethyl signals (-CH 3​ at 1.15 ppm) remain strictly first-order. Therefore, benchtop NMR is highly effective for quantitative yield tracking and reaction kinetics, whereas 600 MHz NMR is mandatory for de novo structural proof and impurity profiling.

Workflow Visualization

The following decision matrix illustrates the logical relationship between the analytical objective and the appropriate NMR platform selection.

NMR_Workflow Start 4-Amino-3-ethyl-5-fluorobenzonitrile Sample Prep (DMSO-d6 + TMB) Decision Analytical Objective? Start->Decision Benchtop Benchtop NMR (80 MHz) Rapid QC & Yield Tracking Decision->Benchtop Process Monitoring HighField High-Field NMR (600 MHz) De Novo Structural Elucidation Decision->HighField Final QA/Release BenchData Aliphatic: Resolved (First-Order) Aromatic: Collapsed (Second-Order) Benchtop->BenchData HighData Aliphatic: Resolved Aromatic: Resolved (H-F & H-H J-couplings) HighField->HighData

Decision matrix for selecting benchtop vs. high-field NMR for 4-Amino-3-ethyl-5-fluorobenzonitrile.

Conclusion

The structural elucidation of 4-Amino-3-ethyl-5-fluorobenzonitrile highlights the complementary nature of modern NMR platforms. High-field NMR (600 MHz) provides the indispensable chemical shift dispersion required to overcome complex 1 H- 19 F spin couplings, making it the authoritative choice for initial compound characterization and regulatory submissions. Conversely, benchtop NMR (80 MHz) offers a robust, low-barrier alternative; while it suffers from aromatic signal collapse, its ability to accurately quantify isolated aliphatic resonances makes it an invaluable tool for real-time process chemistry and reaction monitoring.

References

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Journal of Medicinal Chemistry - ACS Publications[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin ResearchGate[Link]

  • Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study Hasselt University Document Server[Link]

Sources

Comparative

Comparative Reactivity Guide: 4-Amino-3-ethyl-5-fluorobenzonitrile vs. 4-Amino-3-fluorobenzonitrile

Executive Summary As drug discovery increasingly relies on highly substituted, sterically encumbered scaffolds to achieve precise kinase selectivity (e.g., in JAK1/TYK2 inhibitors), understanding the reactivity limits of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery increasingly relies on highly substituted, sterically encumbered scaffolds to achieve precise kinase selectivity (e.g., in JAK1/TYK2 inhibitors), understanding the reactivity limits of complex aniline building blocks is paramount. This guide provides an objective, data-driven comparison between two critical synthesis intermediates: 4-amino-3-fluorobenzonitrile and its sterically hindered analog, 4-amino-3-ethyl-5-fluorobenzonitrile .

By analyzing the structural causality behind their reactivity differences, we provide field-proven, self-validating protocols to help researchers overcome synthetic bottlenecks.

Structural Causality & The Ortho Effect

The primary reactive center in both molecules is the C4-amino group, which is typically targeted for amidation or Buchwald-Hartwig cross-coupling. However, their reactivity profiles diverge drastically due to the "ortho effect"[1].

  • 4-Amino-3-fluorobenzonitrile : This compound possesses a single ortho-fluoro substituent. Fluorine is highly electronegative (-I effect) but physically small (van der Waals radius ~1.47 Å). While it withdraws electron density—slightly reducing the inherent nucleophilicity of the amine—it imparts minimal steric hindrance, allowing standard electrophilic access[2].

  • 4-Amino-3-ethyl-5-fluorobenzonitrile : This analog features di-ortho substitution (an ethyl group and a fluoro group). The introduction of the bulky ortho-alkyl substituent creates severe steric hindrance. This physical bulk blocks the trajectory of incoming electrophiles or bulky transition-metal complexes[3]. Furthermore, steric clashes force the amino group out of coplanarity with the benzene ring, disrupting resonance and drastically reducing its reactivity[4].

G A 4-Amino-3-fluorobenzonitrile (Mono-ortho substituted) C High Nucleophilicity Accessible Trajectory A->C Minimal steric drag B 4-Amino-3-ethyl-5-fluorobenzonitrile (Di-ortho substituted) D Low Nucleophilicity Steric Shielding by Ethyl B->D Severe steric hindrance

Reactivity logic of ortho-substituted anilines based on steric hindrance.

Comparative Performance Data

To objectively evaluate these compounds, we compare their performance parameters in a standard Buchwald-Hartwig amination against a generic heteroaryl chloride (e.g., 5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine, a scaffold utilized in TYK2 inhibitor synthesis)[5].

Parameter4-Amino-3-fluorobenzonitrile4-Amino-3-ethyl-5-fluorobenzonitrile
CAS Number 63069-50-1[6]1449670-16-9[7]
Steric Environment Low (Mono-ortho fluoro)High (Ortho-fluoro, Ortho-ethyl)
Optimal Pd Catalyst Pd2(dba)3 / BINAPXantPhos Pd G3 / XantPhos[8]
Reaction Temperature 80 °C110 °C
Reaction Time 4 - 6 hours18+ hours
Typical Yield (Coupling) > 85%40 - 60% (Requires optimization)
Primary Challenge Electronic deactivation by -FSevere steric blocking by -Ethyl

Self-Validating Experimental Protocols

When working with sterically encumbered anilines like 4-amino-3-ethyl-5-fluorobenzonitrile, standard coupling conditions often fail or stall at low conversions. The protocol below utilizes a third-generation (G3) palladacycle precatalyst.

Causality for Reagent Selection: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species. This is critical because the substrate's massive steric bulk slows down the oxidative addition and reductive elimination cycles, giving the catalyst more time to degrade if not properly stabilized by a large bite-angle ligand like XantPhos[8].

Protocol: Advanced Buchwald-Hartwig Cross-Coupling

Objective: Couple 4-amino-3-ethyl-5-fluorobenzonitrile with a heteroaryl chloride. Self-Validation Mechanism: This workflow incorporates strict degassing and timed LC-MS in-process controls (IPC) to verify catalyst activation and reaction progress, preventing false negatives caused by premature catalyst death.

Step-by-Step Methodology:

  • Reagent Assembly : In an oven-dried Schlenk flask, combine the heteroaryl chloride (1.0 eq), 4-amino-3-ethyl-5-fluorobenzonitrile (2.0 eq), XantPhos Pd G3 (0.1 eq), XantPhos ligand (0.1 eq), and Cs2CO3 (2.0 eq)[5].

    • Causality: A 2.0 eq excess of the aniline compensates for its restricted reactivity. Cs2CO3 is chosen as a mild but effective base that facilitates the catalytic cycle without degrading sensitive functional groups.

  • Solvent Addition & Strict Degassing : Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the suspension by sparging with ultra-pure N2 for 15 minutes.

    • Causality: Pd(0) is highly sensitive to oxidation. Sparging establishes a self-validating baseline; if the reaction turns black immediately upon heating, oxygen was not fully excluded.

  • Thermal Activation : Heat the reaction mixture to 110 °C under a positive N2 atmosphere for 18 hours.

    • Causality: The high temperature is thermodynamically required to overcome the massive activation energy barrier imposed by the ortho-ethyl group during the reductive elimination step.

  • In-Process Control (IPC) Validation : At t=2h and t=18h, withdraw a 10 µL aliquot, quench in 1 mL of HPLC-grade Acetonitrile, filter, and analyze via LC-MS.

    • Self-Validation: The t=2h check must show the disappearance of the G3 precatalyst mass and the formation of intermediate oxidative addition species. The t=18h check dictates completion (>95% conversion of the aryl halide).

  • Workup : Cool to room temperature, dilute with Dichloromethane (DCM), and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate for column chromatography.

G S1 S1 S2 S2 S1->S2 S3 S3 S2->S3 S4 S4 S3->S4

Self-validating Buchwald-Hartwig cross-coupling experimental workflow.

Scientist's Recommendations

For routine library synthesis or when steric bulk is not a structural requirement for the final drug's target binding, 4-amino-3-fluorobenzonitrile is highly recommended due to its predictable reactivity, higher yields, and shorter reaction times.

However, when synthesizing highly selective kinase inhibitors (like TYK2 inhibitors), the ethyl group in 4-amino-3-ethyl-5-fluorobenzonitrile is often biologically necessary to perfectly fill a hydrophobic pocket in the kinase active site[5]. In these cases, chemists must abandon standard Pd2(dba)3/BINAP systems and immediately adopt bulky, highly active precatalysts (like Pd G3/XantPhos) to force the reaction to completion.

References

  • Sigma-Aldrich. "4-Amino-3-fluorobenzonitrile | 63069-50-1". Sigma-Aldrich Product Catalog. 6

  • Chemistry LibreTexts. "16.6: An Explanation of Substituent Effects". LibreTexts. 2

  • Vaia. "Although N,N-dimethylaniline is extremely reactive... Explain". Vaia. 3

  • Chemistry Stack Exchange. "Ortho-effect in substituted aromatic acids and bases". Stack Exchange.4

  • Gerlofs-Nijland, et al. "Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases". Journal of Medicinal Chemistry (ACS Publications). 5

  • BLD Pharm. "110301-23-0 | 4-Amino-3,5-difluorobenzonitrile". BLD Pharm Catalog. 7

  • Wikipedia. "Ortho effect". Wikipedia. 1

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Pattern Analysis of 4-Amino-3-ethyl-5-fluorobenzonitrile

Executive Summary & Scientific Context 4-Amino-3-ethyl-5-fluorobenzonitrile (C₉H₉FN₂, Exact Mass: 164.0750 Da) is a highly specialized, polyfunctional aromatic building block. It has gained significant prominence in mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

4-Amino-3-ethyl-5-fluorobenzonitrile (C₉H₉FN₂, Exact Mass: 164.0750 Da) is a highly specialized, polyfunctional aromatic building block. It has gained significant prominence in modern drug development, serving as a critical intermediate in the synthesis of selective ATP-competitive Tyrosine Kinase 2 (TYK2) inhibitors, such as GLPG3667, which are deployed in the treatment of autoimmune diseases[1].

For researchers and analytical chemists, confirming the structural integrity of this intermediate is paramount. Positional isomers and closely related analogs (such as methyl- or chloro-substituted variants) can easily contaminate synthetic batches. Mass spectrometry (MS), particularly Electron Ionization (EI-MS), provides a robust mechanism for differentiating these structures. This guide objectively compares the fragmentation behavior of 4-Amino-3-ethyl-5-fluorobenzonitrile against its primary structural alternatives, detailing the mechanistic causality behind its unique mass spectral signature.

Mechanistic Principles of Fragmentation

The fragmentation of 4-Amino-3-ethyl-5-fluorobenzonitrile is dictated by the competing electronic effects of its four substituents: the electron-donating amino group, the electron-withdrawing nitrile and fluoro groups, and the aliphatic ethyl chain. Under standard 70 eV electron ionization, the molecule yields a distinct molecular ion radical (M⁺•) at m/z 164, followed by three primary mechanistic pathways:

  • The Benzylic Cleavage (Dominant Pathway): Molecular ions of alkyl-substituted benzenes fragment heavily at the benzylic carbon. Because the side chain is an ethyl group, the molecule rapidly loses a methyl radical (•CH₃, -15 Da) to generate a highly resonance-stabilized benzylic (or rearranged tropylium-like) cation at m/z 149[2]. This transition requires relatively low activation energy, making m/z 149 the base peak (100% relative abundance) in the spectrum.

  • Nitrile Elimination: The loss of hydrogen cyanide (HCN, -27 Da) is a major fragmentation channel for benzonitriles[3]. This can occur directly from the molecular ion to yield m/z 137, or as a secondary fragmentation from the benzylic cation (m/z 149 → m/z 122).

  • Fluorine Elimination: While carbon-fluorine bonds are exceptionally strong, fluoroanilines can undergo the loss of hydrogen fluoride (HF, -20 Da) or a fluorine radical (F•, -19 Da) during collision-induced dissociation or EI, often driven by complex structural rearrangements[4]. This yields a minor but diagnostic fragment at m/z 144.

Pathway M M+• (m/z 164) 4-Amino-3-ethyl-5-fluorobenzonitrile F149 [M - CH3]+ (m/z 149) Benzylic Cation (Base Peak) M->F149 - •CH3 (-15 Da) F137 [M - HCN]+• (m/z 137) Nitrile Cleavage M->F137 - HCN (-27 Da) F144 [M - HF]+• (m/z 144) Fluorine Elimination M->F144 - HF (-20 Da) F122 [M - CH3 - HCN]+ (m/z 122) Secondary Fragment F149->F122 - HCN (-27 Da)

Proposed EI-MS fragmentation pathway for 4-Amino-3-ethyl-5-fluorobenzonitrile.

Comparative Performance Analysis

To demonstrate the analytical specificity of this fragmentation pattern, we must compare 4-Amino-3-ethyl-5-fluorobenzonitrile (the target) with two common synthetic alternatives: its methyl analog (Alternative A) and its chloro analog (Alternative B).

The presence of the ethyl group is the primary differentiator. While Alternative A (methyl analog) forms a molecular ion at m/z 150, it cannot easily lose a methyl radical; instead, it loses a hydrogen atom (-1 Da) to form a tropylium ion[2]. Alternative B (chloro analog) is distinguished by its classic 3:1 isotopic signature due to the natural abundance of ³⁵Cl and ³⁷Cl.

Table 1: Comparative EI-MS Fragmentation Signatures
Analytical FeatureTarget: 4-Amino-3-ethyl-5-fluorobenzonitrileAlternative A: 4-Amino-3-methyl-5-fluorobenzonitrileAlternative B: 4-Amino-3-chloro-5-fluorobenzonitrile
Structural Class Ethyl-substituted fluoroanilineMethyl-substituted fluoroanilineHalogen-substituted fluoroaniline
Exact Mass (M⁺•) 164.0750 Da150.0593 Da170.0048 Da (³⁵Cl)
Isotopic Signature Monoisotopic (No Cl/Br pattern)Monoisotopic (No Cl/Br pattern)3:1 ratio (³⁵Cl:³⁷Cl at m/z 170/172)
Expected Base Peak m/z 149m/z 149m/z 170 (M⁺•) or 135
Primary Cleavage Benzylic •CH₃ loss (-15 Da) Benzylic H• loss (-1 Da)Halogen radical Cl• loss (-35 Da)
Secondary Cleavage HCN loss (-27 Da)HCN loss (-27 Da)HCN loss (-27 Da)

Experimental Protocol: GC-EI-MS Analysis

To ensure high trustworthiness and reproducibility, the following protocol describes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) workflow. GC-EI-MS is prioritized over LC-ESI-MS for this analysis because 70 eV electron ionization produces highly reproducible radical cations, standardizing the fragmentation libraries for structural elucidation[5].

Step-by-Step Methodology

Step 1: System Suitability and Calibration

  • Action: Tune the mass spectrometer using perfluorotributylamine (PFTBA).

  • Causality: PFTBA ensures accurate mass assignment and optimal lens voltages across the m/z 40-300 range, guaranteeing that the relative abundance of the target's m/z 164 and m/z 149 peaks are accurately recorded without mass bias.

Step 2: Sample Preparation

  • Action: Dissolve the 4-Amino-3-ethyl-5-fluorobenzonitrile sample in GC-grade ethyl acetate to a final concentration of 1 mg/mL[5].

  • Causality: Ethyl acetate is an ideal volatile, non-reactive solvent that elutes well before the target analyte, preventing solvent-peak masking and avoiding unwanted derivatization of the primary amine.

Step 3: Gas Chromatographic Separation

  • Action: Inject 1 µL of the sample (Split ratio 100:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5). Program the oven: 100 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min[5].

  • Causality: The medium-polarity DB-5 column interacts optimally with the polar amine and nitrile functional groups, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate mass sampling.

Step 4: Electron Ionization (EI) & Mass Analysis

  • Action: Set the ion source temperature to 230 °C and the ionization energy to exactly 70 eV. Scan from m/z 40 to 300[5].

  • Causality: 70 eV is the universal standard that provides sufficient excess energy to consistently overcome the activation barrier for benzylic cleavage (forming the m/z 149 base peak) and secondary nitrile fragmentation[2].

Step 5: Self-Validation & Data Interpretation

  • Action: Extract the ion chromatograms (EIC) for m/z 164 and m/z 149.

  • Causality (Self-Validating System): To confirm peak purity and identity, the analyst must verify that the intensity ratio of m/z 164 to m/z 149 remains perfectly constant across the entire width of the chromatographic peak. Any deviation indicates co-elution of an isomer or impurity.

Protocol S1 Sample Prep (1 mg/mL EtOAc) S2 GC Separation (DB-5 Column) S1->S2 S3 Electron Ionization (70 eV) S2->S3 S4 Mass Analysis (m/z 40-300) S3->S4 S5 Data Validation (Peak Purity) S4->S5

Standardized GC-EI-MS workflow for the analysis of halogenated benzonitriles.

References

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Mass Spectrometry Aromatic Compound Fragmentation in Analytical Chemistry | JoVE Core Source: JoVE URL:[Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared Source: Radboud Repository URL:[Link]

  • Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

Validation of HPLC-UV assay for 4-Amino-3-ethyl-5-fluorobenzonitrile

As a Senior Application Scientist, I frequently encounter the challenge of balancing throughput, accuracy, and regulatory compliance when developing assays for complex pharmaceutical intermediates. 4-Amino-3-ethyl-5-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of balancing throughput, accuracy, and regulatory compliance when developing assays for complex pharmaceutical intermediates. 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) is a prime example. Recently highlighted as a critical building block in the synthesis of selective TYK2 inhibitors, such as GLPG3667, for the treatment of autoimmune diseases[1], this compound presents unique analytical challenges.

Its structure features a basic aniline moiety paired with strongly electron-withdrawing nitrile and fluoro groups. This "push-pull" electronic configuration creates a highly polarizable aromatic system with excellent UV chromophoric properties, but the basic amine makes it highly susceptible to secondary interactions with residual silanols on standard silica columns, leading to severe peak tailing[1].

This guide objectively compares analytical platforms for this compound and provides a comprehensive, self-validating HPLC-UV methodology grounded in the latest ICH Q2(R2) lifecycle guidelines[2].

Part 1: Analytical Platform Comparison

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the traditional workhorse, alternative platforms like UPLC-PDA and GC-FID are often considered during method development. Table 1 objectively evaluates these platforms based on their mechanistic suitability for 4-Amino-3-ethyl-5-fluorobenzonitrile.

Table 1: Performance Comparison of Analytical Platforms for 4-Amino-3-ethyl-5-fluorobenzonitrile

Performance MetricHPLC-UV (Recommended)UPLC-PDAGC-FID
Separation Mechanism Hydrophobic & polar interactions (End-capped C18 / CSH)Ultra-high efficiency partitioning (Sub-2 µm particles)Boiling point & volatility
Analyte Suitability Excellent: Strong UV absorbance; easily handles basic amines with acidic modifiers.Excellent: High resolution for closely related synthetic impurities.Poor: High boiling point and active amine risk thermal degradation.
Throughput (Run Time) Moderate (~10 - 15 minutes)Fast (~2 - 5 minutes)Slow (> 20 minutes)
Cost & Accessibility Low cost, universally available for global tech transfer.High equipment cost, lower solvent consumption.Moderate cost, requires chemical derivatization.
Regulatory Robustness Very High: Highly reproducible across different global manufacturing sites.Moderate: Prone to pressure fluctuations and frictional heating.Low: Derivatization adds variance to the validation lifecycle.

The Verdict: While UPLC-PDA offers superior speed for early-stage screening, HPLC-UV remains the optimal choice for routine Quality Control (QC) and release testing. It provides the necessary robustness for global method transfer without the high backpressure vulnerabilities of UPLC, making it the most reliable platform for regulatory submissions under ICH guidelines[3].

Part 2: Method Development Causality

Before executing validation, the method must be scientifically sound. Every parameter must be chosen with deliberate causality:

  • Column Selection: We utilize a Charged Surface Hybrid (CSH) C18 column (e.g., 5 µm, 150 x 4.6 mm). Why? The CSH technology applies a low-level surface charge that repels the basic 4-amino group, preventing secondary silanol interactions and ensuring sharp, symmetrical peaks without needing high-ionic-strength buffers[1].

  • Mobile Phase: A gradient of Water and Acetonitrile modified with 0.1% Trifluoroacetic Acid (TFA). Why? TFA acts as an ion-pairing agent, protonating the amine to lock it into a single ionization state, which prevents peak splitting and stabilizes the retention time.

  • Detection Wavelength: Set to 245 nm. Why? The extended conjugation between the aromatic ring and the nitrile group provides a robust absorption maximum here, minimizing baseline noise from the mobile phase gradient.

Part 3: Self-Validating HPLC-UV Protocol (ICH Q2(R2) Framework)

A self-validating protocol utilizes internal feedback loops to prevent the generation of erroneous data. In this workflow, System Suitability Testing (SST) acts as the primary gatekeeper. If the SST fails, the run invalidates itself, preventing bad data from being processed.

Step-by-Step Validation Methodology

Gatekeeper: System Suitability Testing (SST)

  • Action: Inject the 100% nominal standard (0.1 mg/mL) in 5 replicates before any validation samples. Bracket the run with standard injections every 10 samples.

  • Self-Validation Criteria: The sequence automatically halts if %RSD of peak area > 1.0%, USP Tailing Factor > 1.5, or Theoretical Plates < 5000.

Step 1: Specificity & Selectivity

  • Causality: Must prove that the diluent, mobile phase, and known synthetic precursors (e.g., 4-amino-3-fluoro-5-iodobenzonitrile[4]) do not co-elute with the target peak.

  • Action:

    • Inject Blank (Sample Diluent).

    • Inject individual known impurities.

    • Inject a sample spiked with all impurities at 0.1% specification limits.

  • Acceptance: Peak purity angle must be less than the peak purity threshold (via PDA detector), and resolution ( Rs​ ) between the target and the closest eluting impurity must be ≥2.0 .

Step 2: Linearity and Reportable Range

  • Causality: Ensures the UV detector's response is directly proportional to the analyte concentration across the intended operational range[3].

  • Action: Prepare 5 concentration levels spanning 50%, 75%, 100%, 125%, and 150% of the nominal concentration. Inject each level in triplicate.

  • Acceptance: Perform linear regression. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤2.0% of the 100% level response.

Step 3: Accuracy (Spike Recovery)

  • Causality: Verifies that the method accurately quantifies the true amount of analyte without matrix enhancement or suppression.

  • Action: Spike known amounts of 4-Amino-3-ethyl-5-fluorobenzonitrile reference standard into a synthetic reaction matrix (or blank placebo) at 80%, 100%, and 120% levels. Prepare 3 independent samples per level (9 total preparations).

  • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%, with an individual level %RSD ≤2.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

  • Causality: Evaluates intrinsic method variance under identical conditions, and extrinsic variance across different operational environments[5].

  • Action (Repeatability): Analyst A prepares 6 independent sample solutions at 100% concentration on Day 1 using HPLC System 1.

  • Action (Intermediate): Analyst B prepares 6 new independent sample solutions on Day 2 using HPLC System 2 and a different column lot.

  • Acceptance: %RSD of the assay results must be ≤2.0% for both individual days and the combined 12-sample dataset.

Step 5: Sensitivity (LOD & LOQ)

  • Causality: Determines the lowest concentration at which the analyte can be reliably detected (LOD) and quantified (LOQ), critical for impurity tracking.

  • Action: Dilute the standard sequentially until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 with a precision of ≤5.0% RSD over 6 injections.

Part 4: Validation Workflow Visualization

The following diagram illustrates the logical lifecycle of the validation process, aligning with the modernized ICH Q2(R2) and Q14 guidelines[6][7].

ICHQ2R2_Workflow cluster_validation ICH Q2(R2) Validation Execution ATP Analytical Target Profile (ATP) Define Assay Purpose & Specs Dev Method Development (ICH Q14) Optimize Column & Mobile Phase ATP->Dev Guides Spec 1. Specificity Assess Blank & Impurity Interference Dev->Spec Final Method Lin 2. Linearity & Range Evaluate Reportable Range Spec->Lin Acc 3. Accuracy Perform Spike Recovery (80-120%) Lin->Acc Prec 4. Precision Repeatability & Intermediate Precision Acc->Prec Sens 5. Sensitivity Determine LOD & LOQ Prec->Sens Report Validation Report Lifecycle Management & Routine QC Sens->Report Approval

Figure 1: Lifecycle-based analytical validation workflow per ICH Q2(R2) and Q14 guidelines.

References

  • ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Validation of Analytical Procedure Q2(R2)
  • Source: nih.gov (PMC)
  • Source: google.com (Patents)

Sources

Validation

Comparative Guide: GC-MS Analytical Standards and Calibration for 4-Amino-3-ethyl-5-fluorobenzonitrile

Introduction and Biological Context 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) is a highly specialized building block utilized in the synthesis of advanced imidazo[4,5-b]pyridine derivatives. Most notably, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) is a highly specialized building block utilized in the synthesis of advanced imidazo[4,5-b]pyridine derivatives. Most notably, it serves as a critical intermediate in the development of GLPG3667, a selective ATP-competitive Tyrosine Kinase 2 (TYK2) inhibitor designed for the treatment of autoimmune diseases such as psoriasis, dermatomyositis, and systemic lupus erythematosus (SLE)[1].

Because residual intermediates in final Active Pharmaceutical Ingredients (APIs) pose potential toxicological risks and can interfere with formulation stability, establishing a robust, highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification is a strict regulatory necessity[2].

TYK2_Pathway IL23 Cytokine Signal (IL-23 / IL-12) Receptor Receptor Activation IL23->Receptor TYK2 TYK2 Kinase (Inhibited by GLPG3667) Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Autoimmune Autoimmune Response (Psoriasis / SLE) STAT->Autoimmune

TYK2/JAK-STAT signaling pathway targeted by APIs synthesized from this intermediate.

The Analytical Challenge & Mechanistic Causality

The Problem with Direct Analysis: The molecular structure of 4-amino-3-ethyl-5-fluorobenzonitrile features a primary amine (-NH₂), a nitrile (-C≡N), and a fluorine atom. In gas-phase chromatography, the primary amine is highly problematic. It acts as a strong hydrogen-bond donor, interacting aggressively with active silanol groups (Si-OH) on the GC inlet liner and the stationary phase of the column. Causality: This interaction causes severe peak tailing, unpredictable retention time shifts, and irreversible adsorption at trace levels, rendering direct analysis unsuitable for Parts-Per-Million (ppm) level quantification.

The Solution: Chemical Derivatization: To overcome this chromatographic liability, the protocol mandates derivatization using Trifluoroacetic Anhydride (TFAA). Causality: TFAA reacts quantitatively with the primary amine to form a trifluoroacetamide derivative. This chemical masking eliminates the active hydrogen, drastically reducing the molecule's polarity and increasing its volatility. Furthermore, the addition of the trifluoroacetyl group shifts the target mass to a higher mass-to-charge ratio (m/z) during Electron Ionization (EI), isolating the analyte's signal from the low-mass background noise inherent to complex API matrices.

Objective Comparison of Calibration Standards

Selecting the appropriate internal standard (IS) dictates the trustworthiness and precision of the assay. Below is an objective comparison of three calibration strategies for quantifying this intermediate.

Calibration StrategyStandard UsedMatrix Effect CompensationDerivatization Kinetics MatchRelative CostRecommendation
External Calibration NonePoorN/ALowNot recommended for trace API analysis due to injection variability.
Structural Analog IS 4-Amino-3,5-difluorobenzonitrile[3]ModerateGoodMediumAcceptable for early-phase development and routine screening.
SIL Internal Standard Deuterated Analyte (d5)ExcellentPerfectHighGold Standard for late-stage clinical & commercial API release.

Note: While 4-Amino-3,5-difluorobenzonitrile (CAS 110301-23-0) acts as a reliable and cost-effective structural analog, a Stable Isotope-Labeled (SIL) standard is the only method that perfectly mimics the extraction and derivatization efficiency of the target analyte, effectively canceling out matrix suppression.

Self-Validating Experimental Protocol

To guarantee data integrity, the following methodology operates as a self-validating system. It incorporates built-in fail-safes: System Suitability Testing (SST) to verify column inertness, Matrix Blanks to prove the absence of carryover, and continuous IS monitoring to verify injection mechanics.

GCMS_Workflow S1 1. Sample Prep API Dissolution in DCM S2 2. IS Spiking Add SIL-IS (Deuterated) S1->S2 S3 3. Derivatization TFAA, 60°C for 30 min S2->S3 S4 4. GC-MS Analysis EI Mode, SIM Acquisition S3->S4 S5 5. Data Validation CCV & Blank Checks S4->S5

GC-MS derivatization and analysis workflow for 4-amino-3-ethyl-5-fluorobenzonitrile.

Step-by-Step Methodology:
  • Standard Preparation: Prepare a primary stock solution of 4-amino-3-ethyl-5-fluorobenzonitrile (1.0 mg/mL) in anhydrous dichloromethane (DCM). Prepare a separate SIL-IS stock solution.

  • Sample Matrix Preparation: Accurately weigh 100 mg of the final API and dissolve it completely in 1.0 mL of DCM.

  • Spiking (The Self-Validating Step): Spike exactly 10 µL of the SIL-IS solution into all calibration standards, matrix blanks, and API samples. Validation logic: A constant IS peak area (±5% RSD) across all injections proves the autosampler and detection systems are functioning flawlessly without matrix interference.

  • Derivatization: Add 50 µL of TFAA and 10 µL of anhydrous pyridine (acting as an acid scavenger) to the vials. Seal tightly with PTFE-lined caps and incubate at 60°C for 30 minutes.

  • Evaporation and Reconstitution: Evaporate the reaction mixture to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and the byproduct trifluoroacetic acid. Reconstitute the residue in 1.0 mL of LC-MS grade hexane.

  • GC-MS Analysis (SIM Mode):

    • Column: DB-5MS or equivalent (30 m × 0.25 mm, 0.25 µm film thickness).

    • Inlet: 250°C, Splitless mode (1 µL injection volume).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detection: Electron Ionization (EI) at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the specific molecular and fragment ions of the trifluoroacetamide derivative and the SIL-IS.

  • System Suitability and Carryover Check: Inject a pure hexane blank immediately after the highest calibration standard. Validation logic: The blank must show an analyte peak area < 5% of the Limit of Quantitation (LOQ) to definitively prove zero system carryover.

References

  • Title: Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source: Google Patents URL

Sources

Comparative

Comparative study of fluorinated benzonitriles in pharmaceutical synthesis

Comparative Reactivity and Methodological Guide to Fluorinated Benzonitriles in Pharmaceutical Synthesis As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal aromatic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity and Methodological Guide to Fluorinated Benzonitriles in Pharmaceutical Synthesis

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal aromatic scaffold for complex Active Pharmaceutical Ingredients (APIs). In modern drug discovery—particularly in the development of targeted therapies like kinase inhibitors—fluorinated benzonitriles have emerged as privileged building blocks.

This guide systematically compares the reactivity profiles of various fluorinated benzonitriles, explains the mechanistic causality behind their behavior, and provides a self-validating experimental protocol for their application in cross-coupling methodologies.

Mechanistic Causality: The "Fluorine-Nitrile" Synergy

The synthetic utility of fluorinated benzonitriles stems from the synergistic electronic effects of the nitrile (-CN) and fluoro (-F) groups.

  • The Nitrile Hook : The -CN group is a powerful electron-withdrawing group (EWG) that exerts strong inductive (-I) and mesomeric (-M) effects. It heavily depletes electron density from the aromatic ring, specifically activating the ortho and para positions toward Nucleophilic Aromatic Substitution (S_NAr)1[1].

  • The Fluorine Effect : While fluorine is a poor leaving group in aliphatic S_N2 reactions, it is an exceptional leaving group in S_NAr. Its extreme electronegativity dramatically lowers the energy of the anionic Meisenheimer intermediate, accelerating the rate-determining addition step 1[1].

Furthermore, the C-CN bond itself can act as a reactive site. Recent studies demonstrate that zerovalent transition metals (e.g., Ni(0)) can oxidatively add into the C-CN bond. The presence of ortho-fluorine atoms significantly stabilizes these oxidative addition products (lowering the energy by ~6.6 kcal/mol per ortho-F group in THF), a phenomenon known as the "ortho-fluoro effect" 2[2].

SNAr_Pathway A Fluorinated Benzonitrile (Electrophilic Scaffold) C Meisenheimer Intermediate (Resonance Stabilized) A->C S_NAr Addition B Nucleophilic Attack (Amine/Thiol/Alkoxide) B->C Electron Donation D Fluoride Elimination (Rapid Leaving Group) C->D Rearrangement E Substituted Benzonitrile (Target API Intermediate) D->E Rearomatization

S_NAr Addition-Elimination Pathway for Fluorinated Benzonitriles.

Quantitative Reactivity Profiling: The Ortho/Para Effect

When designing a synthetic route, selecting the correct fluorinated isomer is critical. The position of the fluorine atom relative to the nitrile group dictates the reaction kinetics by orders of magnitude. The table below summarizes the relative S_NAr reactivity rates of various fluorinated benzonitriles.

SubstrateRelative S_NAr ReactivityMechanistic Causality & Application Notes
4-Fluorobenzonitrile 1.0 (Baseline)Standard para-activation by the -CN group. Reliable baseline for primary amines.
3-Fluorobenzonitrile ~0.1The meta-position lacks resonance stabilization from the nitrile; relies strictly on weak inductive effects. Highly resistant to S_NAr 1[1].
2-Fluorobenzonitrile ~1.5Proximity to the nitrile provides slight inductive enhancement over the para-isomer 1[1].
3,4-Difluorobenzonitrile ~70Additive inductive effects from the meta-fluorine strongly activate the para-fluorine, making it a highly selective electrophile 1[1].
2,6-Difluorobenzonitrile ~200Dual ortho-activation creates a highly electrophilic center. Ideal for coupling with sterically hindered or weak nucleophiles 1[1].

Data synthesized from comparative reactivity benchmarks of fluorinated benzonitriles.

Self-Validating Experimental Protocol: Pd-Catalyzed N-Arylation

While S_NAr is powerful, generating complex heteroaryl architectures (such as those required for ALK or ROS1 kinase inhibitors) often requires transition-metal catalysis 3[3]. Below is a self-validating Buchwald-Hartwig cross-coupling protocol utilizing 2-Amino-3,5-difluorobenzonitrile as the nucleophilic coupling partner.

This protocol is designed with built-in analytical checkpoints to ensure the causality of the reaction is maintained and verified at every step.

Step-by-Step Methodology:
  • Inert Atmosphere & Catalyst Pre-activation :

    • Action: In a flame-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Evacuate and backfill with Argon (3x). Add anhydrous, degassed Toluene (to 0.2 M).

    • Causality: Pd(0) is highly susceptible to oxidation. Xantphos, a bidentate ligand with a wide bite angle, is chosen specifically to enforce a cis-geometry on the Pd center, accelerating the challenging reductive elimination step for electron-deficient fluorinated substrates.

    • Validation Checkpoint: Observe a color shift from dark purple to deep red/orange within 5 minutes, confirming the formation of the active L₂Pd(0) complex.

  • Substrate & Base Loading :

    • Action: Add 2-Amino-3,5-difluorobenzonitrile (1.0 eq), the target Aryl Halide (1.1 eq), and anhydrous Cs₂CO₃ (2.0 eq) against a positive flow of Argon.

    • Causality: Cs₂CO₃ is selected over stronger bases (like NaOtBu) because strong alkoxides can trigger unwanted hydrolysis of the sensitive nitrile group or compete via S_NAr with the fluorines.

  • Thermal Activation :

    • Action: Seal the tube and heat to 90°C for 12 hours.

    • Causality: The strongly electron-withdrawing fluorine atoms decrease the nucleophilicity of the amine. Thermal activation is required to overcome the activation barrier for the transmetalation step.

    • Validation Checkpoint: At t=2h, pull a 50 µL aliquot. Perform ¹⁹F NMR. The disappearance of the starting material's distinct fluorine resonances and the emergence of shifted product peaks confirms catalytic turnover.

  • Quench & Isolation :

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Exp_Workflow S1 1. Inert Atmosphere Setup (Schlenk line, Argon sparging) S2 2. Catalyst & Ligand Loading (Pd2(dba)3 + Xantphos) S1->S2 S3 3. Substrate & Base Addition (Fluorobenzonitrile + Cs2CO3) S2->S3 S4 4. Thermal Activation (90°C, 12h in Toluene) S3->S4 S5 5. Quench & Celite Filtration (Remove Pd black & salts) S4->S5 S6 6. Chromatographic Isolation (Silica gel, Hexane/EtOAc) S5->S6

Self-Validating Experimental Workflow for Pd-Catalyzed Cross-Coupling.

References

  • The Strategic Role of Fluorine Substitution in Modulating Benzonitrile Reactivity: An In-depth Technical Guide Benchchem
  • ortho-Fluoro or ortho Effect?
  • In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile Benchchem
  • Radical Anions of Aromatic Carbonitriles as Reagents for Arylation of Fluorinated Benzonitriles ACS Publications (The Journal of Organic Chemistry)
  • Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking ScholarWorks @ UTRGV

Sources

Validation

Comparative FTIR Spectroscopy Guide for 4-Amino-3-ethyl-5-fluorobenzonitrile: ATR vs. Transmission Methods

As a Senior Application Scientist, selecting the appropriate infrared (IR) spectroscopy modality is not merely about generating a spectrum; it is about understanding the physical chemistry of the molecule and how it inte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate infrared (IR) spectroscopy modality is not merely about generating a spectrum; it is about understanding the physical chemistry of the molecule and how it interacts with the instrumental matrix. 4-Amino-3-ethyl-5-fluorobenzonitrile is a highly functionalized active pharmaceutical ingredient (API) intermediate. Its structural complexity—featuring a primary amine, an aliphatic ethyl chain, a highly electronegative fluorine atom, and a nitrile group on an aromatic backbone—presents specific analytical challenges.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr Pellet) for the structural elucidation of this compound, providing causality-driven insights and self-validating experimental protocols.

Molecular Mechanics & Theoretical Band Assignments

To accurately interpret the IR spectrum of 4-Amino-3-ethyl-5-fluorobenzonitrile, we must first establish the causality behind its vibrational modes. Infrared absorption intensity is directly proportional to the square of the change in the dipole moment (dμ/dx)2 during the vibration.

  • The Fluoro Substituent (-F): Fluorine is highly electronegative and creates a massive permanent dipole along the C-F bond. Consequently, the C-F stretching vibration produces an exceptionally strong, often dominant absorption band in the fingerprint region (1250–1100 cm⁻¹). Furthermore, its strong electron-withdrawing inductive effect (-I) removes electron density from the aromatic ring, which can slightly shift the adjacent C≡N and C=C stretching frequencies to higher wavenumbers[1].

  • The Primary Amine (-NH₂): Unlike secondary amines, primary amines possess two identical N-H bonds that couple to vibrate in two distinct modes: out-of-phase (asymmetric) and in-phase (symmetric)[2]. This results in a characteristic doublet in the 3500–3300 cm⁻¹ region[3].

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond resides in a unique region of the IR spectrum (2250–2220 cm⁻¹) devoid of most other functional group interferences, making it a highly reliable diagnostic marker[1].

Table 1: Expected IR Absorption Bands for 4-Amino-3-ethyl-5-fluorobenzonitrile
Functional GroupVibrational ModeExpected Range (cm⁻¹)Intensity & Peak MorphologyCausality / Structural Note
Primary Amine N-H Stretch (Asym/Sym)3500 & 3400Weak to Moderate, SharpDoublet arises from coupled asymmetric and symmetric stretching modes[3].
Nitrile C≡N Stretch2220 – 2235Moderate to Strong, SharpShifted slightly higher due to the -I effect of the meta-fluorine atom[1].
Aliphatic Chain C-H Stretch (Ethyl)2970 – 2850Moderate, Multiple peakssp³ hybridized carbons; distinctly lower wavenumber than aromatic C-H[4].
Aromatic Ring C-H Stretch3100 – 3000Weak, Sharpsp² hybridized carbons; appears just above the 3000 cm⁻¹ threshold[4].
Primary Amine N-H Bend (Scissoring)1620 – 1640Moderate, SharpOften overlaps with aromatic C=C stretches; diagnostic for 1° amines[2].
Aromatic Ring C=C Stretch~1600, 1500, 1450Strong, SharpSkeletal ring breathing modes[4].
Aromatic Amine C-N Stretch1335 – 1250StrongHigher wavenumber than aliphatic C-N due to partial double-bond character from ring resonance[2].
Fluoro Group C-F Stretch1250 – 1100Very Strong, BroadDominates the fingerprint region due to massive dipole moment change.

Methodological Comparison: ATR vs. Transmission (KBr)

The choice between ATR and Transmission FTIR fundamentally alters the observed spectrum due to the physics of light-matter interaction in each modality.

Transmission FTIR (KBr Pellet): Potassium bromide (KBr) is an ionic salt that is perfectly transparent to mid-IR radiation. When the API is ground with KBr and pressed into a solid solution, light scattering is minimized, yielding exceptionally sharp, well-resolved peaks with high reproducibility[5][6]. This method is superior for resolving the delicate N-H doublet at 3500/3400 cm⁻¹. However, KBr is highly hygroscopic; absorbed atmospheric moisture can introduce a broad O-H stretch (~3400 cm⁻¹) that artificially masks the amine signals[5].

Attenuated Total Reflectance (ATR-FTIR): ATR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond). The critical limitation of ATR is that the depth of penetration ( dp​ ) is directly proportional to the wavelength of the incident light[7]. Therefore, at high wavenumbers (short wavelengths, e.g., 3500 cm⁻¹), the evanescent wave barely penetrates the sample. This physical phenomenon causes the N-H and aromatic C-H stretching bands to appear artificially weak compared to the low-wavenumber C-F bands. However, ATR requires zero sample preparation, entirely eliminating the KBr moisture-contamination risk[5][7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: High-Fidelity Transmission FTIR (KBr Pellet)
  • Background Validation: Scan the empty sample compartment (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The baseline must be flat (100% ± 1% Transmittance). Any peaks at 2350 cm⁻¹ (CO₂) or 3900-3500 cm⁻¹ (H₂O) indicate an unpurged system. Purge with dry N₂ until the baseline is clean.

  • Matrix Preparation: Dry FT-IR grade KBr at 105°C for a minimum of 2 hours.

    • Validation Check: Press a blank 100 mg KBr pellet and scan. If absorbance at 3400 cm⁻¹ > 0.05 AU, the KBr is still wet and must be re-dried.

  • Sample Milling: Weigh 1.5 mg of 4-Amino-3-ethyl-5-fluorobenzonitrile and 150 mg of anhydrous KBr (1:100 ratio). Grind rigorously in an agate mortar for 2 minutes.

    • Validation Check: The mixture must appear as a fine, uniform powder. Visible crystalline glints will cause the Christiansen effect (asymmetric peak scattering) and require further grinding.

  • Pellet Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes.

    • Validation Check: The resulting pellet must be visually transparent or highly translucent. An opaque pellet indicates trapped air or moisture and must be discarded.

  • Spectral Acquisition: Acquire the sample spectrum.

Protocol B: Rapid ATR-FTIR Analysis (Diamond Crystal)
  • Crystal Cleaning: Clean the diamond ATR crystal and the anvil with spectroscopy-grade isopropanol and a lint-free wipe. Allow to evaporate.

  • Background Acquisition: Collect a background spectrum of the ambient air.

    • Validation Check: The live energy monitor must show >95% throughput. The background spectrum must be completely devoid of residual sample peaks in the fingerprint region.

  • Sample Application: Place ~5 mg of the neat solid API directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the torque clutch clicks.

    • Validation Check: Monitor the live IR spectrum. The dominant C-F stretch (~1150 cm⁻¹) must reach an absorbance of at least 0.1 to 0.5 AU. If weaker, optical contact is insufficient; re-center the sample and reapply pressure.

  • Spectral Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Apply an "ATR-Correction" algorithm (assuming a sample refractive index of ~1.5) in the spectrometer software to mathematically normalize the high-wavenumber intensities, allowing for direct visual comparison with transmission libraries.

Quantitative Performance Comparison

The following table summarizes the comparative performance of the two modalities when analyzing 4-Amino-3-ethyl-5-fluorobenzonitrile.

Table 2: Modality Performance for Key Diagnostic Bands
Diagnostic TargetTransmission FTIR (KBr) PerformanceATR-FTIR (Diamond) PerformanceAnalytical Verdict
N-H Doublet Resolution (~3500/3400 cm⁻¹)Excellent. Sharp and distinct, provided the KBr is rigorously dried.Poor to Fair. Inherently weak due to low penetration depth ( dp​ ); requires software correction.KBr is superior for amine structural elucidation.
C≡N Stretch (~2230 cm⁻¹)Excellent. High signal-to-noise ratio; linear Beer-Lambert response.Good. Clearly visible, though absolute intensity is lower than in KBr.Tie. Both methods reliably identify the nitrile group.
C-F Stretch (~1200 cm⁻¹)Good. Very strong, but prone to peak "bottoming out" (total absorption) if sample concentration >1%.Excellent. Short penetration depth at low wavenumbers prevents detector saturation.ATR is superior for highly absorbing functional groups.
Moisture Interference High Risk. Hygroscopic KBr easily masks amine bands[6].Zero Risk. Neat sample analysis prevents matrix moisture[7].ATR is superior for routine QA/QC.

Analytical Workflow Decision Matrix

Use the following logical framework to select the appropriate technique based on your immediate laboratory objective.

FTIR_Decision_Matrix Start API Intermediate 4-Amino-3-ethyl-5-fluorobenzonitrile Decision Primary Analytical Objective? Start->Decision Goal_ATR High-Throughput QA/QC & Moisture Avoidance Decision->Goal_ATR Speed & Routine Goal_KBr High-Fidelity Elucidation (N-H & C≡N Resolution) Decision->Goal_KBr Structural Detail ATR_Method ATR-FTIR (Diamond/ZnSe Crystal) Goal_ATR->ATR_Method KBr_Method Transmission FTIR (100:1 KBr Pellet) Goal_KBr->KBr_Method ATR_Result Pros: No prep, fast. Cons: Weak N-H bands due to low penetration depth. ATR_Method->ATR_Result KBr_Result Pros: Sharp, linear absorbance. Cons: Hygroscopic KBr may mask N-H with O-H band. KBr_Method->KBr_Result

Decision matrix for FTIR modality selection based on analytical objectives for API characterization.

Conclusion

For the comprehensive structural characterization of 4-Amino-3-ethyl-5-fluorobenzonitrile, Transmission FTIR (KBr Pellet) remains the gold standard. It provides the necessary optical fidelity to resolve the critical primary amine N-H doublet from the aromatic C-H stretches, which are otherwise muted in reflectance techniques. However, for routine batch-to-batch QA/QC where speed is paramount and moisture interference must be eliminated, ATR-FTIR is the pragmatic choice, provided the analyst accounts for the wavelength-dependent attenuation of high-frequency bands.

References

  • Electrochemical and Fourier Transform Infrared Spectroscopy Studies of Benzonitrile Adsorption at the Au(111)
  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation?
  • Source: mdpi.
  • Source: orgchemboulder.
  • Source: cambridge.
  • Source: vscht.
  • IR Spectroscopy Question (Discussion on Primary Amine Stretching)

Sources

Safety & Regulatory Compliance

Safety

4-Amino-3-ethyl-5-fluorobenzonitrile proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for 4-Amino-3-ethyl-5-fluorobenzonitrile Introduction 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS: 1449670-16-9) is a highly specialized halogenated aniline derivative uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide for 4-Amino-3-ethyl-5-fluorobenzonitrile

Introduction 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS: 1449670-16-9) is a highly specialized halogenated aniline derivative utilized as a critical building block in advanced drug discovery, particularly in the synthesis of kinase inhibitors such as TYK2 inhibitors[1]. Due to its complex molecular architecture—combining an aniline moiety, a nitrile group, and a fluorinated aromatic ring—this compound presents a multifaceted hazard profile. This guide provides researchers and drug development professionals with authoritative, causally-driven procedures for the safe handling, spill containment, and terminal disposal of this compound, ensuring stringent compliance with environmental health and safety (EHS) mandates.

Mechanistic Toxicology and Hazard Profiling

To manage this chemical safely, laboratory personnel must understand the causality behind its hazards. The molecule contains three distinct reactive sites that dictate its toxicological and environmental risks:

  • The Aniline Core: Anilines are rapidly absorbed through intact skin and the respiratory tract. Systemically, they induce methemoglobinemia by oxidizing the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, severely impairing oxygen transport and potentially causing cyanosis[2].

  • The Nitrile Group (-C≡N): While covalently bound, the nitrile group poses a severe risk of releasing lethal hydrogen cyanide (HCN) gas if exposed to strong mineral acids or during incomplete thermal decomposition.

  • The Fluorine Substituent: Halogenated aromatics are recalcitrant to standard biological degradation. Upon combustion, the fluorine atom is liberated as hydrogen fluoride (HF), a highly corrosive and toxic gas that requires specialized abatement[3].

Table 1: Physicochemical and Hazard Summary

ParameterSpecification
Chemical Name 4-Amino-3-ethyl-5-fluorobenzonitrile
CAS Registry Number 1449670-16-9
Molecular Formula C9H9FN2
GHS Classification Acute Tox. 3 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2
Signal Word Danger
Incompatibilities Strong oxidizing agents, strong acids, strong bases
Decomposition Products CO, CO2, NOx, HF, HCN[2]
Transport Classification UN3439 (NITRILES, SOLID, TOXIC, N.O.S.)

Step-by-Step Spill Containment and Decontamination Protocol

In the event of an accidental release, immediate containment is critical to prevent the aerosolization of the powder or the spread of dissolved solutions. This protocol is designed as a self-validating system to ensure maximum operator safety.

  • Step 1: Evacuation and PPE Escalation. Immediately clear the immediate area. Responders must don appropriate personal protective equipment (PPE), including a fitted N95 or P100 particulate respirator (if outside a fume hood), double nitrile gloves (verify manufacturer breakthrough times for aniline derivatives), chemical splash goggles, and a fluid-resistant lab coat[4].

  • Step 2: Source Containment. If the spill is a dry powder, do not sweep, as this generates inhalable, toxic dust. Gently cover the powder with slightly dampened absorbent pads or an inert material (e.g., vermiculite or dry sand) to suppress aerosolization[2]. If the spill involves the compound dissolved in an organic solvent, apply activated carbon or a commercial solvent absorbent.

  • Step 3: Collection. Using non-sparking tools (e.g., a plastic scoop), carefully transfer the absorbed material into a rigid, sealable, chemically compatible secondary container (e.g., a high-density polyethylene (HDPE) bucket)[5].

  • Step 4: Surface Decontamination. Wash the contaminated surface with a suitable solvent (e.g., ethanol or isopropanol) to dissolve residual organic material, followed by a thorough wash with soap and water. Collect all contaminated wipes into the hazardous waste container.

  • Step 5: Labeling. Seal the container and affix a hazardous waste label clearly denoting "Toxic Solid Waste: Contains 4-Amino-3-ethyl-5-fluorobenzonitrile, Fluorinated Aniline Derivative."

Routine Laboratory Waste Segregation Workflow

Improper mixing of 4-Amino-3-ethyl-5-fluorobenzonitrile with incompatible waste streams can lead to catastrophic reactions. The following workflow visualizes the segregation and terminal destruction pathway.

G A Waste Generation (4-Amino-3-ethyl-5-fluorobenzonitrile) B Solid/Powder Residues A->B C Liquid/Solvent Mixtures A->C D Toxic Solid Waste Container (Double-bagged) B->D E Halogenated Liquid Waste (Vented Cap) C->E F EHS Manifesting & Transport D->F E->F G Rotary Kiln Incineration (>1000°C) F->G H Caustic Scrubbing (HF, NOx, HCN Neutralization) G->H

Workflow for the segregation and thermal destruction of fluorinated benzonitrile waste.

Terminal Disposal and Thermal Destruction Parameters

Because 4-Amino-3-ethyl-5-fluorobenzonitrile is a halogenated organic compound, it cannot be disposed of in standard municipal waste or discharged into the aqueous effluent system[5]. It must be managed under specific environmental guidelines for halogenated solvents and toxic solids.

  • Liquid Waste Management: Solutions containing this compound must be collected in dedicated "Halogenated Organic Waste" carboys. Critical Caution: Do not mix with acidic waste streams, as a low pH environment can hydrolyze the nitrile group, releasing lethal HCN gas[2].

  • Solid Waste Management: Contaminated packaging, PPE, and residual powders must be collected in sealed, double-bagged containers labeled for toxic organic solids.

  • Incineration Protocol: The only environmentally acceptable method for terminal disposal is high-temperature rotary kiln incineration[3]. The incineration facility must operate at temperatures exceeding 1000°C with a sufficient residence time to ensure the complete thermal cleavage of the highly stable C-F and C-N bonds.

  • Effluent Gas Scrubbing: Because the combustion of this molecule generates hydrogen fluoride (HF) and nitrogen oxides (NOx), the incinerator must be equipped with a high-efficiency caustic scrubber system (e.g., sodium hydroxide spray) to neutralize these acidic and toxic gases before exhaust release[3].

References

  • Source: google.
  • Source: tcichemicals.
  • Source: epa.
  • Source: nj.
  • Source: rutgers.
  • Title: AK Scientific, Inc.

Sources

Handling

Advanced Operational and Safety Guide: Handling 4-Amino-3-ethyl-5-fluorobenzonitrile in Drug Discovery

Executive Summary As a Senior Application Scientist, I designed this protocol to provide researchers with a self-validating, mechanistic approach to handling 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) [1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I designed this protocol to provide researchers with a self-validating, mechanistic approach to handling 4-Amino-3-ethyl-5-fluorobenzonitrile (CAS 1449670-16-9) [1]. This highly specialized fluorinated aniline derivative is a critical building block in the synthesis of advanced therapeutics, most notably in the development of GLPG3667, a selective Tyrosine Kinase 2 (TYK2) inhibitor used for treating autoimmune diseases like psoriasis and systemic lupus erythematosus (SLE)[2].

Because of its unique electronic and steric properties, this compound requires stringent operational and safety protocols. This guide bridges the gap between raw safety data and practical laboratory execution, ensuring that your research team can scale up syntheses safely and efficiently.

Mechanistic Hazard Profiling: The "Why" Behind the Safety

To handle this compound safely, one must understand the causality behind its toxicity. 4-Amino-3-ethyl-5-fluorobenzonitrile combines an aniline moiety, a nitrile group, and a fluorine atom, creating a unique toxicological profile:

  • Rapid Dermal Penetration: The lipophilic nature of the fluorinated benzene ring significantly enhances the compound's ability to cross the stratum corneum, making skin absorption a primary and rapid route of acute toxicity[3][4].

  • Cytochrome P450 Bioactivation: Once absorbed systemically, fluorinated anilines are subjected to hepatic metabolism. Cytochrome P450 enzymes (such as CYP3A4 and CYP1A1) can bioactivate the aniline moiety into a highly electrophilic quinone-imine intermediate. This reactive species can covalently bind to cellular proteins, leading to oxidative stress and idiosyncratic hepatotoxicity[5].

  • Thermal Decomposition Hazards: Under extreme heat or fire conditions, the compound decomposes to release highly toxic gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx)[3]. HF is severely corrosive and causes deep, systemic tissue necrosis.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following self-validating PPE system must be strictly adhered to.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Fluorinated anilines can rapidly penetrate standard latex. Butyl rubber provides an impermeable barrier against halogenated aromatics, while the inner nitrile maintains dexterity[3][6].
Respiratory Hard-ducted Fume Hood (Class II B2) or NIOSH P100 Half-MaskThe compound's fine particulate nature poses acute inhalation toxicity. A hard-ducted hood prevents the recirculation of toxic dust and volatile decomposition byproducts[4][6].
Eye Protection Indirect-vented chemical splash gogglesPrevents systemic absorption via the ocular mucosa, which is highly susceptible to lipophilic fluorinated compounds[7].
Body Protection Flame-resistant (FR) lab coat and Tyvek® sleevesProtects against accidental exposure during high-temperature cross-coupling reactions (e.g., heating to 110°C in 1,4-dioxane)[2].

Operational Workflow & Handling Protocol

Standard Operating Procedure: Buchwald-Hartwig Amination

The following step-by-step methodology details the safe handling of 4-Amino-3-ethyl-5-fluorobenzonitrile during the synthesis of complex imidazo[4,5-b]pyridine architectures, adapted from the clinical development of GLPG3667[2].

Step 1: Preparation & Containment Ensure the fume hood face velocity is verified at 100 fpm. Line the working surface with absorbent, polyethylene-backed bench paper to catch any micro-spills of the solid powder.

Step 2: Reagent Charging Under an inert nitrogen atmosphere, charge a dry, heavy-walled Schlenk flask with N,N-dibenzyl-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridin-7-amine (1.0 equiv) and 4-amino-3-ethyl-5-fluorobenzonitrile (2.0 equiv)[2]. Safety Note: Weigh the fluorinated aniline in a closed analytical balance enclosure to prevent aerosolization.

Step 3: Catalyst Addition Add the catalytic system: XantPhos (0.1 equiv), XantPhos Pd G3 (0.1 equiv), and Cs2CO3 (2.0 equiv)[2][8]. Keep the sash lowered, as fine carbonate powders and palladium catalysts pose secondary inhalation hazards.

Step 4: Solvent Addition & Degassing Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the suspension by sparging directly with nitrogen for 10 minutes. This step is critical not only for reaction yield but also to prevent the oxidative degradation of the aniline derivative into toxic byproducts[2][9].

Step 5: Reaction Execution Seal the Schlenk flask and heat the mixture to 110°C for 18 hours[2][8]. Ensure the heating mantle is connected to a secondary temperature controller to prevent thermal runaway and subsequent HF gas release.

Step 6: Workup & Quenching Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with aqueous brine[2]. Separate the organic layer carefully; the aqueous layer will contain unreacted fluorinated derivatives and must be segregated for specialized disposal.

Process Visualization

Workflow A Storage Retrieval (Inert Atm, 2-8°C) B Don PPE (Double Nitrile, P100) A->B Pre-operational C Weighing & Transfer (Hard-Ducted Fume Hood) B->C Containment setup D Buchwald-Hartwig Coupling (1,4-Dioxane, 110°C) C->D Reagent charging E Reaction Quench (Aqueous Brine) D->E 18h completion F Waste Disposal (Alkaline Scrubber Incineration) E->F Halogenated waste

Operational workflow for the safe handling and reaction of 4-Amino-3-ethyl-5-fluorobenzonitrile.

Decontamination & Disposal Plan

Trust in laboratory safety is built on end-to-end responsibility, which includes the proper neutralization and disposal of hazardous materials.

  • Spill Response: In the event of a solid spill, do not sweep dry , as this will aerosolize the toxic dust[4]. Gently wet the powder with a compatible solvent (e.g., isopropanol) and wipe it up using absorbent pads. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.

  • Waste Segregation: All liquid waste (such as the aqueous brine wash from Step 6) and contaminated solid waste (gloves, bench paper) must be strictly segregated into "Halogenated Organic Waste" containers[2][10].

  • Final Disposal: Waste containing 4-Amino-3-ethyl-5-fluorobenzonitrile must be sent to a certified hazardous waste facility for high-temperature incineration. The incinerator must be equipped with an alkaline scrubber to safely neutralize the hydrogen fluoride (HF) gas generated during the combustion of the fluorinated ring[3][10].

Sources

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